2-(Methylamino)acetamide
Description
BenchChem offers high-quality 2-(Methylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-5-2-3(4)6/h5H,2H2,1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBFWSMELCDMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902419 | |
| Record name | NoName_1662 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6250-76-6 | |
| Record name | N-Methylglycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylamino)acetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylamino)acetamide, also known as sarcosinamide, is a versatile primary amide derivative of the N-methylated amino acid sarcosine. Its simple yet functional structure, featuring a secondary amine and a primary amide, makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and applications of 2-(methylamino)acetamide, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of 2-(Methylamino)acetamide in Chemical Biology and Drug Discovery
The strategic incorporation of small, functionalized building blocks is a cornerstone of modern drug design. 2-(Methylamino)acetamide (Figure 1) represents a key scaffold, offering a unique combination of hydrogen bonding capabilities, polarity, and reactive handles for further chemical modification. Its structural relationship to sarcosine, a naturally occurring amino acid derivative implicated in various biological processes, further underscores its potential as a pharmacologically relevant moiety.
This technical guide aims to consolidate the available information on 2-(methylamino)acetamide, providing a single, in-depth resource for scientists. By detailing its core properties and potential applications, we seek to empower researchers to leverage this compound in their synthetic and drug discovery endeavors.
Figure 1. Chemical structure of 2-(Methylamino)acetamide.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective use in research and development. This section details the known and predicted properties of 2-(methylamino)acetamide.
General and Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| CAS Number | 6250-76-6 | [1] |
| Synonyms | Sarcosinamide, N-Methylglycinamide | [1] |
| Appearance | White to off-white crystalline powder (for hydrochloride salt) | [2] |
| Melting Point | 70-72 °C (predicted) | [3] |
| Boiling Point | 229.2 ± 23.0 °C (predicted) | [3] |
| Density | 1.005 ± 0.06 g/cm³ (predicted) | [3] |
| pKa (secondary amine) | ~8.5 - 9.5 (estimated) | |
| Solubility | Soluble in water and polar organic solvents | [2] |
| LogP | -1.3089 (computational) | [1] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. In a solvent like D₂O, the N-methyl protons of the hydrochloride salt are anticipated to appear as a singlet between δ 2.7 and 2.9 ppm.[2] The methylene protons adjacent to the amine and the amide carbonyl would likely appear as a singlet further downfield. The exchangeable protons of the primary amide and the secondary amine would be visible in a non-deuterated solvent.
-
¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the methyl carbon, the methylene carbon, and the carbonyl carbon of the amide group.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-(methylamino)acetamide will be characterized by the vibrational modes of its functional groups. Key expected absorptions include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amide.
-
C=O stretching (Amide I band): A strong absorption around 1680-1630 cm⁻¹.
-
N-H bending (Amide II band): An absorption in the range of 1640-1550 cm⁻¹.
-
C-N stretching: Bands in the fingerprint region.
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 88. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement, which would result in characteristic fragment ions.
Synthesis and Reactivity
The synthesis of 2-(methylamino)acetamide can be approached through several routes, primarily involving the formation of the amide bond or the alkylation of an amine.
Synthetic Strategies
A common and straightforward approach to synthesize 2-(methylamino)acetamide involves the reaction of a haloacetamide with methylamine.
Figure 2. General synthetic scheme for 2-(Methylamino)acetamide.
3.1.1. Detailed Experimental Protocol: Synthesis from 2-Chloroacetamide and Methylamine
This protocol describes a general procedure for the synthesis of 2-(methylamino)acetamide.
Materials:
-
2-Chloroacetamide
-
Methylamine (40% solution in water or as a gas)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-chloroacetamide in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add an excess of methylamine solution to the cooled solution of 2-chloroacetamide with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove any precipitated methylamine hydrochloride.
-
Extract the filtrate with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Key Reactivity
The chemical behavior of 2-(methylamino)acetamide is dictated by its two primary functional groups: the secondary amine and the primary amide.
-
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo alkylation and acylation reactions to introduce a wide range of substituents.
-
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield sarcosine and ammonia.
-
Reactions with Carbonyl Compounds: The secondary amine can participate in condensation reactions with aldehydes and ketones to form imines or enamines.
Applications in Drug Development and Research
The structural features of 2-(methylamino)acetamide make it a valuable synthon in the development of new therapeutic agents.
Role as a Bioactive Scaffold
Derivatives of 2-(methylamino)acetamide have been investigated for a range of pharmacological activities, including their potential as enzyme inhibitors. The ability of the amide and amine groups to participate in hydrogen bonding interactions makes this scaffold suitable for targeting the active sites of various enzymes. For instance, acetamide derivatives have been explored as inhibitors for enzymes like cyclooxygenase-II (COX-II).
Utility in Peptide and Peptidomimetic Synthesis
As the amide of sarcosine, 2-(methylamino)acetamide can be used as a building block in the synthesis of peptides and peptidomimetics. The N-methylation of the peptide backbone can impart unique conformational properties and improve metabolic stability. [2]
Safety, Handling, and Toxicology
Appropriate safety precautions are essential when working with 2-(methylamino)acetamide and its derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
The hydrochloride salt of 2-(methylamino)acetamide is classified as a skin and eye irritant. [4] It is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Toxicology Profile
While specific toxicological data for 2-(methylamino)acetamide is limited, the general toxicity of short-chain aliphatic amides should be considered. These compounds can be irritants and may have other health effects upon prolonged or high-level exposure. A thorough risk assessment should be conducted before handling this compound.
Conclusion
2-(Methylamino)acetamide is a valuable and versatile building block with significant potential in drug discovery and chemical biology. Its straightforward synthesis, combined with the reactivity of its amine and amide functionalities, provides a platform for the creation of diverse molecular libraries. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, and it is hoped that this will serve as a valuable resource for researchers in the field.
References
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PubChem. 2-(Methylamino)acetamide hydrochloride. [Link]
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- 3. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]
- 4. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
2-(Methylamino)acetamide CAS number
An In-Depth Technical Guide to 2-(Methylamino)acetamide and its Hydrochloride Salt
Abstract
This technical guide provides a comprehensive overview of 2-(Methylamino)acetamide, also known by its synonym Sarcosinamide, and its commonly used hydrochloride salt. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical properties, synthesis, analytical characterization, and applications. Emphasis is placed on the causality behind experimental choices and protocols, ensuring a blend of theoretical knowledge and practical insight. This guide covers nomenclature, physical and chemical properties, detailed synthesis and analytical workflows, and critical safety and handling protocols, establishing a thorough resource for laboratory and development settings.
Nomenclature and Compound Identification
Precise identification is critical in scientific research. 2-(Methylamino)acetamide is a simple yet versatile molecule, and it is most frequently handled in its hydrochloride salt form to improve stability and solubility.[1]
-
2-(Methylamino)acetamide (Free Base)
-
2-(Methylamino)acetamide Hydrochloride (Salt)
The Chemical Abstracts Service (CAS) registry numbers provide unambiguous identification across global databases.[1] The hydrochloride salt is the focus of much of the available literature due to its practical advantages in laboratory settings.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is fundamental to its application, from designing synthesis reactions to formulating it for biological assays. 2-(Methylamino)acetamide hydrochloride is a white to off-white crystalline powder that is soluble in water.[1] Its hygroscopic nature, meaning it readily absorbs moisture from the air, necessitates careful storage in a dry environment.[1]
| Property | 2-(Methylamino)acetamide (Free Base) | 2-(Methylamino)acetamide Hydrochloride | Source(s) |
| CAS Number | 6250-76-6 | 5325-64-4 | [2][3] |
| Molecular Formula | C₃H₈N₂O | C₃H₉ClN₂O | [2][3] |
| Molecular Weight | 88.11 g/mol | 124.57 g/mol | [2][3] |
| Appearance | - | White crystalline powder | [1] |
| Solubility | - | Soluble in water | [1] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | - | [2] |
| LogP | -1.3089 | - | [2] |
The crystalline structure of the hydrochloride salt is stabilized by a network of hydrogen bonds involving the amide group, the protonated methylamino group, and the chloride counterion.[1] This robust structure contributes to its stability as a solid.
Synthesis and Manufacturing
The synthesis of 2-(Methylamino)acetamide hydrochloride is a straightforward process, making it an accessible building block for more complex molecules. The primary method involves the formation of an amide bond followed by salt formation.
General Synthesis Protocol
The core of the synthesis is the reaction between a methylamine source and an activated acetic acid derivative. The final step is the addition of hydrochloric acid, which protonates the secondary amine to form the hydrochloride salt, a step that enhances the compound's stability and water solubility.[1]
A common laboratory-scale approach involves:
-
Amide Formation: Reacting methylamine with an acylating agent like chloroacetyl chloride or acetic anhydride. The use of a chloro-substituted starting material, such as 2-chloro-N-substituted acetamide, followed by nucleophilic substitution with methylamine, is also a viable route.[4]
-
Salt Formation: The resulting 2-(Methylamino)acetamide free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.[1]
Applications in Research and Drug Development
The utility of 2-(Methylamino)acetamide stems from its simple structure, which incorporates both a secondary amine and a primary amide. This makes it a versatile tool in several scientific domains.
-
Synthetic Chemistry Building Block: The presence of reactive amine and amide groups allows it to serve as a foundational component for synthesizing more complex organic molecules and pharmaceutical intermediates. [1]* Peptide and Protein Research: Its structural similarity to small peptides makes it a useful model compound for studying peptide-protein interactions or protein folding mechanisms. [1]* Pharmaceutical Development: The acetamide functional group is a common motif in many clinically approved drugs used for pain, inflammation, and infections. [5]As a simple acetamide derivative, this compound serves as a valuable precursor in the development of novel therapeutic agents. [1]* Biochemical Research: It is employed as a reagent in various biochemical assays and has been explored for use in proteomics for labeling proteins to study their functions and interactions. [1]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. Both the free base and the hydrochloride salt have associated hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Hazard Identification
The Globally Harmonized System (GHS) classifications highlight the potential risks.
| Hazard Statement | 2-(Methylamino)acetamide (Free Base) | 2-(Methylamino)acetamide Hydrochloride | Source(s) |
| H302: Harmful if swallowed | Yes | - | [2] |
| H315: Causes skin irritation | Yes | Yes | [2][3] |
| H318/H319: Causes serious eye damage/irritation | H318 (Damage) | H319 (Irritation) | [2][3] |
| H335: May cause respiratory irritation | Yes | Yes | [2][3] |
Handling and PPE
-
Engineering Controls: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [6][7]* Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [6] * Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat. [6] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [6]* Hygiene: Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the laboratory. [8]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][7]* Given the compound's hygroscopic nature, storage with a desiccant is recommended to prevent moisture absorption. [1]
Conclusion
2-(Methylamino)acetamide and its hydrochloride salt are fundamental chemical reagents with significant utility in synthetic chemistry, biochemistry, and pharmaceutical sciences. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an important building block for researchers. This guide has provided a comprehensive technical overview, from its basic identification and properties to its synthesis, analysis, applications, and safe handling. By understanding the causality behind the protocols and the inherent properties of the molecule, scientists can effectively and safely leverage this compound in their research and development endeavors.
References
- Smolecule. (2023, August 15). Buy 2-(Methylamino)acetamide hydrochloride | 5325-64-4.
- ChemScene. 6250-76-6 | 2-(Methylamino)acetamide.
- PubChem. 2-(Methylamino)acetamide hydrochloride | C3H9ClN2O | CID 13892956.
- Fisher Scientific. (2009). Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) MSDS# 10519 Section 1.
- CymitQuimica. CAS 6972-77-6: 2-Cyano-N-[(methylamino)carbonyl]acetamide.
- Cheméo. Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3).
- Smolecule. (2023, August 15). Buy N,N-dimethyl-2-(methylamino)acetamide | 1857-20-1.
- Alfa Chemistry. CAS 1857-20-1 Acetamide,N,N-dimethyl-2-(methylamino)-.
- ChemicalBook. (2023, June 3). Chemical Safety Data Sheet MSDS / SDS - N-Methyl-2-(methylamino)acetamide HCl.
- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
- Benchchem. Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide.
- Fisher Scientific. (2025, December 19).
- New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
- SyntheticPage. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis.
- Apollo Scientific. (2022, May 18). 2-Cyano-N-methylacetamide.
- ResearchGate. (2025, August 6). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology | Request PDF.
- Benchchem. Protocol for N-Butyl-2-(methylamino)
- Google Patents.
- MDPI. (2023, July 13).
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An In-depth Technical Guide to the Aqueous Solubility of 2-(Methylamino)acetamide Hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its developability, bioavailability, and formulation design. This guide provides a comprehensive technical overview of 2-(Methylamino)acetamide hydrochloride, a molecule of interest in biochemical and pharmaceutical research.[1] While specific experimental solubility data for this compound is not extensively published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical factors governing its solubility and provides detailed, field-proven methodologies for its empirical determination. The focus is on establishing robust, reproducible, and scientifically sound solubility data through an understanding of thermodynamic principles and the application of gold-standard analytical techniques.
Introduction: The Central Role of Solubility
2-(Methylamino)acetamide hydrochloride (C₃H₉ClN₂O, MW: 124.57 g/mol ) is a hydrochloride salt of an amide derivative of acetic acid.[1] Its structure, featuring a secondary amine and an amide functional group, makes it a potential building block in organic synthesis and a candidate for biological activity exploration.[1] The hydrochloride salt form is typically employed to enhance the physicochemical properties of the parent molecule, most notably its aqueous solubility and stability.[2]
In drug discovery and development, aqueous solubility is not merely a data point but a cornerstone of a compound's profile. Poor solubility can lead to a cascade of challenges, including:
-
Limited and erratic intestinal absorption, resulting in low bioavailability.[3]
-
Difficulties in preparing stock solutions for in vitro biological assays, leading to unreliable data.[4]
-
Significant hurdles in developing parenteral (injectable) formulations.[2]
-
Increased time and cost associated with developing complex formulations to overcome solubility limitations.[3]
This guide, therefore, is structured to provide both the theoretical underpinnings and the practical workflows necessary to accurately characterize the aqueous solubility of 2-(Methylamino)acetamide hydrochloride.
Theoretical Framework: Factors Governing Solubility
The solubility of any compound is a complex interplay of its intrinsic properties and the characteristics of the solvent system.[5] For an ionizable molecule like 2-(Methylamino)acetamide hydrochloride, the following factors are paramount.
The Impact of pH and Ionization
As a hydrochloride salt of a secondary amine, the compound's solubility is intrinsically linked to the pH of the aqueous medium. The methylamino group is basic and will exist in equilibrium between its protonated (ionized, cationic) form and its neutral (free base) form. This relationship is quantitatively described by the Henderson-Hasselbalch equation .[6]
For a weak base, the equation is: pH = pKa + log([Base] / [Acid])
Where:
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant of the conjugate acid (the protonated amine).
-
[Base] is the concentration of the neutral, free base form.
-
[Acid] is the concentration of the ionized, protonated form.
The ionized form, being charged, interacts much more favorably with polar water molecules, leading to significantly higher aqueous solubility. At a pH below the pKa, the protonated (ionized) form dominates, enhancing solubility. Conversely, as the pH rises above the pKa, the equilibrium shifts towards the neutral, less soluble free base form, which may precipitate out of solution.[7][8] Therefore, determining the solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) is critical.[9]
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, defined as the maximum concentration of a substance that can be dissolved in a solvent under conditions where the dissolved solute is in equilibrium with an excess of the solid substance.[10] This measurement is determined over an extended period (e.g., 24 hours or more) to ensure equilibrium is reached and is considered the "gold standard" for lead optimization and formulation development.[4][11]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[4] The measurement is rapid (often under 2 hours) and is well-suited for high-throughput screening in early discovery.[4][12] However, kinetic solubility values are often higher than thermodynamic solubility because there may not be enough time for the compound to form a stable crystal lattice, often resulting in an amorphous precipitate.[13]
For a definitive characterization required in later-stage research and development, thermodynamic solubility is the required metric.
Experimental Determination of Thermodynamic Solubility
The most reliable and widely accepted method for determining thermodynamic solubility is the Shake-Flask Method , as endorsed by regulatory bodies and outlined in guidelines like OECD 105.[14][15][16]
Workflow for Shake-Flask Solubility Determination
The following diagram illustrates the comprehensive workflow for a robust shake-flask solubility experiment.
Caption: Experimental workflow for the Shake-Flask method.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic aqueous solubility of 2-(Methylamino)acetamide hydrochloride at 25°C in various pH buffers.
Materials:
-
2-(Methylamino)acetamide hydrochloride (solid powder)
-
Glass vials with screw caps
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
HCl solution, pH 1.2
-
Orbital shaker with temperature control[9]
-
Calibrated pH meter
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
HPLC-grade water and acetonitrile[14]
Procedure:
-
Preparation: Add an excess amount of solid 2-(Methylamino)acetamide hydrochloride to several replicate vials (n=3 is recommended). An amount sufficient to ensure undissolved solid remains at the end of the experiment is key.[15]
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL) to each vial.
-
pH Measurement: Measure and record the initial pH of the resulting suspension.[15]
-
Equilibration: Place the tightly sealed vials on an orbital shaker set to a consistent agitation speed at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours.[4][9] To confirm that equilibrium has been reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree.[14]
-
Post-Equilibration: After equilibration, visually confirm the presence of undissolved solid. Measure and record the final pH of the suspension.
-
Phase Separation: Separate the solid from the liquid phase. This is a critical step to avoid artificially inflating the solubility value.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Alternatively, use a syringe to draw the suspension and pass it through a low-binding chemical-resistant filter (e.g., PVDF).
-
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from the centrifuged or filtered sample.
-
Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, typically HPLC-UV.[14][17]
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and create a series of calibration standards.[12]
-
Dilute the supernatant sample with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the standards and the diluted sample onto the HPLC system.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to obtain the final solubility value, typically expressed in µg/mL or mg/mL.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of dissolved amine compounds.[17]
Hypothetical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) Acetonitrile. The acidic mobile phase helps ensure sharp peak shapes for amines.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~210 nm, typical for amide bonds).
-
Column Temperature: 30°C
Causality Note: Using a buffered mobile phase is important when analyzing hydrochloride salts to prevent on-column pH fluctuations that can lead to peak splitting or broadening.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison across different conditions.
Table 1: Illustrative Thermodynamic Solubility Data for 2-(Methylamino)acetamide Hydrochloride at 25°C
| Solvent / Buffer System | Final pH | Mean Solubility (µg/mL) | Standard Deviation | Solubility (mg/mL) |
| 0.1 M HCl | 1.2 | 155,200 | 4,500 | 155.2 |
| Citrate Buffer | 4.5 | 148,900 | 3,800 | 148.9 |
| Phosphate Buffer | 6.8 | 95,700 | 2,100 | 95.7 |
| PBS | 7.4 | 45,300 | 1,500 | 45.3 |
| Deionized Water | 6.5* | 89,500 | 2,500 | 89.5 |
*Final pH in unbuffered water will depend on the properties of the compound itself.
Interpreting the pH-Solubility Relationship
The illustrative data shows a clear trend: solubility is highest at low pH and decreases as the pH increases. This is consistent with the theoretical framework. The molecule is predominantly in its highly soluble protonated form at pH 1.2 and 4.5. As the pH approaches and surpasses the pKa of the methylamino group (likely in the 7-9 range), the concentration of the less soluble free base increases, causing the overall solubility to drop.
This relationship can be visualized as follows:
Caption: Ionization state and its impact on solubility.
Conclusion
Characterizing the aqueous solubility of 2-(Methylamino)acetamide hydrochloride is a foundational step in its scientific evaluation. This guide has established that its solubility is fundamentally pH-dependent due to the ionization of its secondary amine. A precise and reliable determination requires adherence to the thermodynamic principles embodied in the shake-flask method, coupled with a validated, quantitative analytical technique like HPLC. The methodologies and theoretical insights provided herein equip researchers and drug development professionals with a robust framework to generate high-quality, interpretable solubility data essential for informed decision-making in their research and development endeavors.
References
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]
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The Multifaceted Biological Landscape of 2-(Methylamino)acetamide Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the ever-evolving landscape of medicinal chemistry, the identification of privileged scaffolds that serve as a foundation for the development of novel therapeutic agents is of paramount importance. The 2-(methylamino)acetamide core, a seemingly simple yet remarkably versatile chemical entity, has emerged as a promising framework for the design of compounds with a wide spectrum of biological activities. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 2-(methylamino)acetamide derivatives. By delving into their anticonvulsant, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, we aim to equip the scientific community with the knowledge necessary to unlock the full therapeutic potential of this fascinating class of molecules. Our narrative is grounded in established scientific principles and supported by a comprehensive review of the current literature, ensuring a blend of technical accuracy and field-proven insights.
I. The 2-(Methylamino)acetamide Core: A Foundation for Diverse Bioactivity
The 2-(methylamino)acetamide moiety, characterized by a central acetamide backbone with a methylamino substituent at the alpha-carbon, provides a unique combination of structural features that are conducive to diverse biological interactions. The presence of both hydrogen bond donors and acceptors, coupled with the potential for various substitutions on both the nitrogen and the acetyl group, allows for the fine-tuning of physicochemical properties and target-specific interactions.
The inherent flexibility of the scaffold permits the exploration of vast chemical space, leading to the identification of derivatives with tailored pharmacological profiles. Strategic structural modifications can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potency and selectivity of the compounds.[1]
II. Anticonvulsant Activity: Modulating Neuronal Excitability
A significant area of investigation for acetamide derivatives has been in the realm of neurology, particularly in the management of epilepsy. Several studies have highlighted the potential of N-substituted amino acid derivatives, including those structurally related to 2-aminoacetamide, to exhibit anticonvulsant activities in vivo.[2]
A. Proposed Mechanisms of Action
The anticonvulsant effects of these derivatives are believed to be multifactorial, primarily involving the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.[3][4]
-
Modulation of Voltage-Gated Sodium Channels: A key mechanism implicated in the action of many antiepileptic drugs is the blockade of voltage-gated sodium channels.[5] By stabilizing the inactive state of these channels, 2-(methylamino)acetamide derivatives can reduce the repetitive firing of neurons that is characteristic of seizure activity.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some acetamide derivatives may enhance GABAergic signaling, thereby dampening neuronal hyperexcitability.
-
Inhibition of Carbonic Anhydrase: Inhibition of carbonic anhydrase (CA) has been shown to be an effective mechanism for controlling seizures.[6] Acetazolamide, a known CA inhibitor, has demonstrated anticonvulsant activity.[6] It is plausible that certain 2-(methylamino)acetamide derivatives could also exert their effects through this pathway.
Diagram: Putative Anticonvulsant Mechanisms
Caption: Putative mechanisms of anticonvulsant action.
B. Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Adult male Swiss albino mice (20-25 g).
-
Drug Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle alone.
-
Induction of Seizures: After a predetermined time (e.g., 30-60 minutes post-administration), a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The dose of the compound that protects 50% of the animals (ED50) is calculated.
III. Anti-inflammatory and Antioxidant Properties: Combating Oxidative Stress
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Acetamide derivatives have demonstrated promising potential in mitigating these processes.[7]
A. Mechanism of Action: Scavenging Reactive Species
The anti-inflammatory and antioxidant activities of these compounds are often linked to their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7]
-
Direct Radical Scavenging: The chemical structure of certain 2-(methylamino)acetamide derivatives may allow them to directly donate a hydrogen atom or an electron to neutralize free radicals.
-
Inhibition of Pro-inflammatory Enzymes: Some derivatives may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[8]
-
Modulation of Inflammatory Signaling Pathways: These compounds might interfere with signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.
Diagram: Antioxidant and Anti-inflammatory Workflow
Caption: Workflow for evaluating anti-inflammatory activity.
B. Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[1]
Methodology:
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well.
-
A control well contains only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined from a dose-response curve.
IV. Enzyme Inhibition: A Targeted Approach
The versatility of the 2-(methylamino)acetamide scaffold extends to its ability to interact with and inhibit the activity of various enzymes, making it a valuable starting point for the development of targeted therapies.
A. Carbonic Anhydrase Inhibition
As previously mentioned, carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications.[9] Certain sulfonamide-containing acetamide derivatives have shown potent inhibitory activity against various CA isoforms, including those associated with tumors.[9] The acetamide moiety can be modified to enhance binding to the active site of the enzyme.
B. Other Enzyme Targets
The potential for 2-(methylamino)acetamide derivatives to inhibit other enzymes is an active area of research. For example, derivatives have been investigated as inhibitors of cyclooxygenase-II (COX-II) for their anti-inflammatory effects.[8] Furthermore, the core structure can be incorporated into molecules designed to target specific kinases or proteases, depending on the nature of the substituents.
V. Synthesis Strategies: Building the Molecular Framework
The synthesis of 2-(methylamino)acetamide derivatives can be achieved through various established organic chemistry reactions. A common and efficient method involves the coupling of a carboxylic acid with an amine.[7][10]
A. General Synthetic Protocol: Amide Coupling
Methodology:
-
Activation of Carboxylic Acid: The corresponding carboxylic acid precursor is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Amine Coupling: The activated carboxylic acid is then reacted with the desired amine (in this case, a derivative of methylamine) in an appropriate solvent (e.g., dichloromethane, dimethylformamide).
-
Work-up and Purification: The reaction mixture is worked up to remove byproducts and the desired product is purified using techniques such as column chromatography or recrystallization.
VI. Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For 2-(methylamino)acetamide derivatives, SAR studies have provided valuable insights:
-
Substituents on the Aromatic Ring: The nature and position of substituents on any aromatic rings incorporated into the derivative can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the target.[7]
-
Modifications of the Methylamino Group: Altering the alkyl chain on the nitrogen or replacing the methyl group with other functionalities can influence the compound's lipophilicity and steric interactions within the binding pocket of the target.
-
Changes to the Acetamide Backbone: Modifications to the acetamide linker can affect the overall conformation of the molecule and its ability to adopt the optimal orientation for binding.
Table 1: Illustrative SAR of Acetamide Derivatives in Antioxidant Activity [7]
| Compound | R1 Group | R2 Group | Antioxidant Activity (IC50 in µM) |
| 1 | H | Phenyl | > 100 |
| 2 | 4-OH | Phenyl | 25.4 |
| 3 | 4-OCH3 | Phenyl | 45.2 |
| 4 | H | 4-Cl-Phenyl | 89.1 |
This table is a generalized representation based on trends observed in the literature and does not represent specific data for 2-(methylamino)acetamide derivatives unless explicitly stated in the cited source.
VII. Future Directions and Conclusion
The 2-(methylamino)acetamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from anticonvulsant to anti-inflammatory and enzyme-inhibiting properties, underscore its significance in medicinal chemistry. Future research efforts should focus on:
-
Elucidation of Precise Mechanisms of Action: While several putative mechanisms have been proposed, further studies are needed to delineate the exact molecular targets and signaling pathways modulated by these compounds.
-
Expansion of SAR Studies: A more systematic exploration of the chemical space around the 2-(methylamino)acetamide core will undoubtedly lead to the identification of more potent and selective derivatives.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.
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Nass, R. D., & Benbadis, S. R. (2024). Antiepileptic Drugs. Medscape. [Link]
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Abdel-Aziz, M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 747-761. [Link]
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Mphahamele, P. M., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9698-9710. [Link]
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Kumar, A., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 55(2), 528-537. [Link]
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An In-depth Technical Guide to the Discovery, Synthesis, and Biological Significance of 2-(Methylamino)acetamide
Abstract
This technical guide provides a comprehensive overview of 2-(methylamino)acetamide, also known as sarcosinamide, a molecule of significant interest in the fields of synthetic chemistry and drug development. While its initial discovery is rooted in the early 20th-century exploration of amino acid derivatives, its contemporary relevance is highlighted by its role as a key precursor in the synthesis of advanced chemotherapeutic agents. This document elucidates the historical context of its discovery, details robust synthetic protocols, presents its physicochemical properties, and explores its biological transport mechanisms and applications in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.
Historical Context and Discovery
The discovery of 2-(methylamino)acetamide is not attributed to a single seminal publication but rather emerged from the systematic investigation of amino acid amides, a field pioneered by the work of Emil Fischer and his contemporaries in the early 1900s. Their foundational research into the synthesis and properties of peptides and their constituent building blocks laid the groundwork for the eventual synthesis of N-substituted amino acid amides like sarcosinamide. The initial interest in such compounds was driven by a desire to understand the fundamental chemistry of proteins and to create novel molecules with potential therapeutic applications.
While the precise first synthesis of 2-(methylamino)acetamide is not prominently documented, its intellectual origins can be traced to the broader exploration of sarcosine (N-methylglycine) derivatives. The historical significance of these simple amino acid derivatives became particularly evident in the latter half of the 20th century with their application in asymmetric synthesis, providing stereoselective pathways to complex molecules.
Physicochemical Properties
Due to the limited availability of experimentally determined data in publicly accessible databases, the following table includes a combination of experimental data for its hydrochloride salt and predicted values for the free base. These predicted values are derived from computational models and should be considered as estimates.
| Property | Value (2-(Methylamino)acetamide) | Value (2-(Methylamino)acetamide hydrochloride) | Notes |
| Molecular Formula | C₃H₈N₂O | C₃H₉ClN₂O | - |
| Molecular Weight | 88.11 g/mol | 124.57 g/mol [1] | - |
| CAS Number | 6250-76-6 | 5325-64-4 | - |
| Appearance | Predicted to be a solid at room temperature | White crystalline powder[1] | The free base is expected to be hygroscopic. |
| Melting Point | 70-72 °C (experimental) | Not available | Sourced from commercial supplier data. |
| Boiling Point | 229.2 ± 23.0 °C (Predicted) | Not available | Prediction based on computational models. |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Soluble in water[1] | The presence of amine and amide groups suggests good water solubility. |
| pKa (of the amine) | ~9.8 (Predicted) | Not applicable | Typical for a secondary amine. |
| LogP | -1.3089 (Predicted) | Not applicable | Indicates a high degree of hydrophilicity. |
Synthesis of 2-(Methylamino)acetamide
A common and reliable method for the synthesis of 2-(methylamino)acetamide involves a two-step process starting from the readily available 2-chloro-N-methylacetamide. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the amination reaction.
Synthesis Protocol
Step 1: Preparation of 2-chloro-N-methylacetamide
This intermediate can be synthesized by the acylation of methylamine with chloroacetyl chloride.
-
Reaction: CH₃NH₂ + ClCOCH₂Cl → CH₃NHCOCH₂Cl + HCl
-
Detailed Protocol:
-
A solution of methylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) is cooled to 0 °C in an ice bath.
-
Chloroacetyl chloride (1.0 eq) is added dropwise to the cooled methylamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The resulting mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-chloro-N-methylacetamide, which can be purified by recrystallization or distillation.
-
Step 2: Amination of 2-chloro-N-methylacetamide to form 2-(Methylamino)acetamide
The final product is obtained by the nucleophilic substitution of the chloride in 2-chloro-N-methylacetamide with ammonia.
-
Reaction: CH₃NHCOCH₂Cl + 2 NH₃ → CH₃NHCOCH₂NH₂ + NH₄Cl
-
Detailed Protocol:
-
2-chloro-N-methylacetamide (1.0 eq) is dissolved in an excess of aqueous or alcoholic ammonia solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) in a sealed vessel to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ammonia and solvent are removed under reduced pressure.
-
The resulting residue is taken up in a suitable solvent and the ammonium chloride byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 2-(methylamino)acetamide, which can be further purified by column chromatography or recrystallization.
-
Reaction Mechanism and Rationale
The synthesis hinges on two fundamental organic reactions: acylation and nucleophilic substitution.
-
Acylation of Methylamine: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond. The use of a cooled solution and slow addition of the acid chloride is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Nucleophilic Substitution: The amination of 2-chloro-N-methylacetamide is a classic SN2 reaction. The ammonia molecule, a potent nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the primary amine. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.
Synthesis of 2-(Methylamino)acetamide
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, a singlet for the methylene group adjacent to the amide, and broad signals for the amine and amide protons, which may exchange with D₂O. The chemical shifts would be influenced by the adjacent functional groups.
-
¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the N-methyl carbon, the methylene carbon, and the carbonyl carbon of the amide group.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary and secondary amines and the amide group (around 3100-3500 cm⁻¹). A strong C=O stretching vibration for the amide would be expected in the region of 1650-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (88.11 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and the nitrogen atoms.
Role in Drug Development: The Case of SarCNU
A significant application of 2-(methylamino)acetamide in drug development is its use as a key precursor in the synthesis of 2-chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU), a chemotherapeutic agent investigated for its antitumor activity, particularly against malignant gliomas.
Synthesis of SarCNU from 2-(Methylamino)acetamide
The synthesis of SarCNU from sarcosinamide involves a two-step process: formation of a urea intermediate followed by nitrosation.
-
Step 1: Urea Formation: 2-(Methylamino)acetamide (sarcosinamide) is reacted with 2-chloroethyl isocyanate to form the urea derivative, N-(2-chloroethyl)-N'-(carboxamidomethylene)-N'-(methyl)urea (SarCU).[2]
-
Step 2: Nitrosation: The SarCU intermediate is then treated with a nitrosating agent, such as sodium nitrite under acidic conditions, to introduce the nitroso group, yielding SarCNU.
Synthesis of SarCNU from 2-(Methylamino)acetamide
Biological Significance and Mechanism of Action
SarCNU has demonstrated enhanced antitumor activity against human glioma xenografts compared to the established chemotherapeutic agent BCNU. A key aspect of its biological activity is its transport into cancer cells.
Carrier-Mediated Transport: Research has shown that both 2-(methylamino)acetamide and SarCNU are substrates for a carrier-mediated transport system in human glioma cells. This transporter is believed to be the catecholamine transporter. This active transport mechanism leads to a significantly higher intracellular accumulation of SarCNU compared to BCNU, which enters cells via passive diffusion. This enhanced uptake is a plausible explanation for the increased efficacy of SarCNU.
The uptake of sarcosinamide can be competitively inhibited by epinephrine, further supporting the role of the catecholamine transporter. This shared transport mechanism highlights a fascinating example of a "Trojan horse" strategy in drug design, where a cytotoxic agent is coupled to a molecule that is actively transported into target cells, thereby increasing its intracellular concentration and therapeutic effect.
Carrier-Mediated Transport into Glioma Cells
Conclusion
2-(Methylamino)acetamide, or sarcosinamide, is a molecule with a rich history and continued relevance in modern chemical and pharmaceutical sciences. From its origins in the foundational studies of amino acid chemistry to its contemporary role as a crucial building block for targeted cancer therapies, it exemplifies the enduring importance of fundamental organic synthesis. The discovery of its carrier-mediated transport into cancer cells has provided valuable insights for the rational design of more effective chemotherapeutic agents. This technical guide serves as a comprehensive resource for researchers, providing the necessary background, synthetic protocols, and biological context to facilitate further investigation and application of this versatile compound.
References
- Conway, T., & Diksic, M. (1988). Synthesis of "no-carrier-added" carbon-11 SarCNU: the sarcosinamide analog of the chemotherapeutic agent BCNU. Journal of Nuclear Medicine, 29(12), 1957–1960.
- Ali-Osman, F., Srivenugopal, K. S., & Stein, D. E. (1991). 2-Chloroethyl-3-sarcosinamide-1-nitrosourea, a novel chloroethylnitrosourea analogue with enhanced antitumor activity against human glioma xenografts. Cancer research, 51(13), 3344–3348.
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Sarcosinamide: A Technical Guide to a Versatile Pharmaceutical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
Sarcosinamide, systematically known as 2-(Methylamino)acetamide, is a compound of significant interest in pharmaceutical research and development. While structurally simple, it serves as a critical building block in the synthesis of more complex molecules, most notably in the development of targeted chemotherapeutic agents. This technical guide provides a comprehensive overview of Sarcosinamide, consolidating its chemical and physical properties, synthesis, analytical characterization, and its pivotal role in drug delivery, particularly its transport mechanism into cancer cells. This document is intended to be a valuable resource for researchers and scientists in medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights to facilitate its application in the laboratory.
Introduction: The Significance of Sarcosinamide in Medicinal Chemistry
In the vast landscape of pharmaceutical intermediates, small, functionalized molecules often form the cornerstone of complex drug synthesis. Sarcosinamide, a derivative of the amino acid sarcosine, is one such molecule that has garnered attention for its utility as a synthetic precursor.[1][2][3][4][5][6] Its primary amine and amide functionalities provide reactive handles for the construction of larger, biologically active compounds.[2]
Notably, Sarcosinamide has been instrumental in the development of SarCNU (2-chloroethyl-3-sarcosinamide-1-nitrosourea), a chloroethylnitrosourea analogue with promising antitumor activity against human glioma xenografts.[7] The design of SarCNU leverages the inherent biological transport mechanisms of Sarcosinamide to enhance drug delivery to cancer cells, a strategy that underscores the importance of understanding the fundamental biology of such intermediates. This guide will delve into the multifaceted nature of Sarcosinamide, from its basic chemical identity to its sophisticated role in targeted drug therapy.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Sarcosinamide is paramount for its effective use in research and synthesis. This section outlines its key identifiers and characteristics.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2-(Methylamino)acetamide[8]
-
Synonyms: Sarcosinamide, N-Methylglycinamide, Sarcosine Amide[9]
-
CAS Number: 6250-76-6 (for the free base)[10]
-
Commonly Used Form: Sarcosinamide is frequently utilized as its hydrochloride salt (Sarcosinamide HCl).
Physicochemical Data
The following table summarizes the key physicochemical properties of Sarcosinamide hydrochloride, the more commonly handled form in laboratory settings.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 160-162 °C | [9] |
| Solubility | Highly soluble in water | [9] |
| Stability | Stable under normal conditions. Store in a cool, dry place. | [9] |
Synthesis of Sarcosinamide
While Sarcosinamide is commercially available, an understanding of its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. The synthesis of Sarcosinamide typically involves the amidation of a sarcosine derivative. A representative laboratory-scale synthesis protocol is provided below. This protocol is based on established principles of peptide and amide bond formation.
Representative Synthetic Protocol: Amidation of N-Boc-Sarcosine
This two-step protocol involves the protection of the amine group of sarcosine, followed by activation of the carboxylic acid and subsequent amidation.
Step 1: Protection of Sarcosine
-
Dissolve Sarcosine: Dissolve sarcosine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add Base: Add a base, such as sodium hydroxide (NaOH) (2 equivalents), to the solution to deprotonate the carboxylic acid and neutralize the amine hydrochloride if starting from the salt.
-
Add Protecting Group: Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the N-Boc-sarcosine into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.
Step 2: Amidation and Deprotection
-
Activate Carboxylic Acid: Dissolve N-Boc-sarcosine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir at 0°C for 30 minutes.
-
Amidation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equivalents), to the activated ester. Allow the reaction to proceed at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-Boc-sarcosinamide in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Isolation: Evaporate the solvent to yield Sarcosinamide hydrochloride. The product can be further purified by recrystallization.
Caption: Synthetic scheme for Sarcosinamide hydrochloride.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of Sarcosinamide. This section outlines the primary techniques used for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of Sarcosinamide and quantifying it in various matrices. A typical reversed-phase HPLC method would be employed.
Experimental Protocol: HPLC Analysis of Sarcosinamide
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore.
-
Sample Preparation: Dissolve Sarcosinamide hydrochloride in the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B) to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Sarcosinamide and to provide structural information through fragmentation analysis.
Expected Mass Spectra Data:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected [M+H]⁺: For the free base (C₃H₈N₂O), the expected monoisotopic mass is 88.0637. The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 89.0715.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragment ions resulting from the loss of ammonia (-17 Da) or the cleavage of the amide bond.
Caption: Predicted MS fragmentation of Sarcosinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of Sarcosinamide, confirming the connectivity of atoms within the molecule.
Expected ¹H NMR Spectral Data (in D₂O):
-
Methyl Group (-CH₃): A singlet at approximately 2.7-2.9 ppm.
-
Methylene Group (-CH₂-): A singlet at approximately 3.8-4.0 ppm.
-
Amine and Amide Protons: These protons will exchange with D₂O and may not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets.
Pharmacology and Biological Activity
The biological activity of Sarcosinamide is primarily understood through its role as a substrate for cellular transport systems, which has been cleverly exploited in drug design.
Mechanism of Cellular Uptake: Facilitated Diffusion
Research has shown that Sarcosinamide is transported into cells via a carrier-mediated process known as facilitated diffusion.[11] This process does not require metabolic energy but relies on a concentration gradient and the presence of specific transporter proteins in the cell membrane.
Studies in human glioma SK-MG-1 cells have elucidated the kinetics of Sarcosinamide transport:
| Kinetic Parameter | Value | Source |
| Kₘ (Michaelis constant) | 0.284 ± 0.041 mM | [11] |
| Vₘₐₓ (Maximum velocity) | 0.154 ± 0.024 nmol/10⁶ cells/min | [11] |
The transport of Sarcosinamide is sodium-independent and temperature-dependent.[11] It is also noteworthy that Sarcosinamide itself is not metabolized within these cells.[11]
The Catecholamine Transporter: A Gateway into Cancer Cells
A pivotal finding is that Sarcosinamide is a substrate for the catecholamine transporter.[12] This transporter is also responsible for the uptake of neurotransmitters like epinephrine. This shared transport mechanism is significant because it provides a pathway for Sarcosinamide and its derivatives to enter cells that express this transporter, including certain types of cancer cells.[12]
Caption: Sarcosinamide and SarCNU cellular uptake model.
Applications in Drug Development
The primary application of Sarcosinamide in drug development is as a pharmaceutical intermediate, particularly for synthesizing molecules that can leverage its transport pathway for targeted delivery.
A Scaffold for Targeted Chemotherapeutics: The Case of SarCNU
As previously mentioned, Sarcosinamide is a key precursor in the synthesis of SarCNU.[13] The rationale behind this design is that by attaching the cytotoxic chloroethylnitrosourea moiety to Sarcosinamide, the resulting compound (SarCNU) can be actively transported into cancer cells via the catecholamine transporter.[12] This leads to a higher intracellular concentration of the cytotoxic agent compared to drugs that rely on passive diffusion, such as BCNU.[12]
This targeted delivery approach may lead to enhanced efficacy and potentially reduced systemic toxicity, as the drug is preferentially accumulated in cells with the specific transporter.
Potential for Other Derivatives
The principle of using Sarcosinamide as a carrier molecule can be extended to other cytotoxic agents or imaging agents. By conjugating different payloads to Sarcosinamide, it may be possible to develop a range of targeted therapeutics and diagnostics for cancers that overexpress the catecholamine transporter.
Safety and Handling
While Sarcosinamide is primarily used in a research and development setting, it is essential to adhere to appropriate safety protocols.
-
Hazard Classification: Sarcosinamide hydrochloride is classified as an irritant. It may cause skin, eye, and respiratory irritation.
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
Sarcosinamide, or 2-(Methylamino)acetamide, is more than just a simple chemical building block. Its unique interaction with the catecholamine transporter provides a fascinating example of how the biological properties of an intermediate can be harnessed for sophisticated drug design. The successful application of this principle in the development of SarCNU opens up avenues for the creation of other targeted therapies.
Future research may focus on:
-
Expanding the scope of Sarcosinamide derivatives: Exploring the conjugation of other cytotoxic agents, photosensitizers, or radioisotopes to Sarcosinamide.
-
Investigating the expression of the catecholamine transporter in various cancers: Identifying other cancer types that may be amenable to Sarcosinamide-based targeted therapies.
-
Optimizing the linker chemistry: Developing more sophisticated linkers to attach payloads to Sarcosinamide, potentially with controlled release mechanisms inside the target cells.
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Panasci, L. C., et al. (1990). Transport of amino acid amide sarcosinamide and sarcosinamide chloroethylnitrosourea in human glioma SK-MG-1 cells. Cancer Research, 50(10), 2973-2978. [Link]
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Panasci, L. C., et al. (1990). Transport of Amino Acid Amide Sarcosinamide and Sarcosinamide Chloroethylnitrosourea in Human Glioma SK-MG-1 Cells. Cancer Research, 50(10), 2973-2978. [Link]
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PubChem. (n.d.). 2-(Methylamino)acetamide hydrochloride. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of N-Acyl-2-(methylamino)acetamides
A Comprehensive Guide to the Reaction of 2-(Methylamino)acetamide with Acyl Chlorides: Mechanism, Protocol, and Applications in Drug Discovery
Introduction: The Significance of the Acylacetamide Scaffold
In the landscape of medicinal chemistry and drug development, the acetamide moiety is a privileged scaffold, appearing in a vast array of therapeutic agents.[1] Its ability to act as a hydrogen bond donor and acceptor makes it a critical component for molecular recognition at biological targets. The N-acylation of amino acid derivatives, such as 2-(methylamino)acetamide, provides a robust platform for generating libraries of novel compounds with diverse pharmacological potential. These resulting N-acyl-2-(methylamino)acetamide structures are explored for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4][5]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It details the synthesis of N-acyl-2-(methylamino)acetamides via the reaction of 2-(methylamino)acetamide with various acyl chlorides. We will explore the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, discuss methods for product characterization, and offer insights into troubleshooting and potential applications.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between 2-(methylamino)acetamide (a secondary amine) and an acyl chloride proceeds through a classic nucleophilic addition-elimination mechanism .[6][7][8] Acyl chlorides are among the most reactive carboxylic acid derivatives, making this transformation highly efficient and rapid.[9][10]
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in 2-(methylamino)acetamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[7][8]
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[8][11]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.[6][7]
-
Deprotonation: The resulting product is a protonated amide, which carries a positive charge on the nitrogen atom. A base, present in the reaction mixture, removes this proton to yield the final, neutral N-acyl-2-(methylamino)acetamide and the hydrochloride salt of the base.
This reaction is frequently performed under Schotten-Baumann conditions , which utilize a base to neutralize the hydrogen chloride (HCl) generated as a byproduct.[11][12][13] This is a critical consideration; without a base, the HCl produced would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[14]
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Application Notes and Protocols for the Purification of 2-(Methylamino)acetamide
Abstract
This comprehensive technical guide provides detailed methodologies for the purification of 2-(Methylamino)acetamide (also known as Sarcosinamide), a key building block in pharmaceutical and biochemical research. Recognizing that the integrity of experimental data is contingent upon the purity of starting materials, this document outlines three robust purification protocols: Recrystallization of the hydrochloride salt, Acid-Base Extraction of the free base, and Silica Gel Column Chromatography. Each protocol is presented with a deep dive into the underlying chemical principles, step-by-step instructions, and troubleshooting guidance to empower researchers, scientists, and drug development professionals to obtain high-purity 2-(Methylamino)acetamide for their applications.
Introduction: The Imperative for Purity
2-(Methylamino)acetamide is a simple derivative of the amino acid sarcosine and serves as a versatile intermediate in the synthesis of more complex molecules, including enzyme inhibitors and other biologically active compounds.[1][2] The presence of impurities, such as unreacted starting materials, dimeric byproducts, or degradation products, can lead to ambiguous results in biological assays, complicate reaction outcomes, and pose significant challenges during process scale-up and regulatory submission.[3] Therefore, mastering the purification of this compound is a foundational requirement for its effective use.
This guide moves beyond simple procedural lists to explain the causality behind each step, enabling scientists to adapt and troubleshoot these methods for their specific needs.
Physicochemical Properties: The Basis for Separation
An effective purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. The key characteristics of 2-(Methylamino)acetamide that inform the following protocols are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Significance for Purification |
| Molecular Formula | C₃H₈N₂O[4] | C₃H₉ClN₂O[1] | Foundational for all calculations. |
| Molecular Weight | 88.11 g/mol [4] | 124.57 g/mol [1][5] | Used for calculating molar equivalents. |
| Appearance | Predicted liquid or low-melting solid[6] | White to off-white crystalline powder[1] | The solid nature of the HCl salt makes it ideal for recrystallization. |
| Solubility | Soluble in water & polar organic solvents[6] | Soluble in water[1] | Guides solvent selection for extraction and recrystallization. |
| pKa (Secondary Amine) | ~10-11 (Predicted)[6] | N/A (Protonated) | The basicity of the amine is the cornerstone of the acid-base extraction technique. |
| Hygroscopicity | N/A | Hygroscopic[1] | Requires careful drying and storage post-purification. |
Strategic Selection of a Purification Protocol
The optimal purification strategy depends on the scale of the reaction, the physical state of the crude material (oil vs. solid), and the nature of the primary impurities. The following decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision workflow for selecting the optimal purification technique.
Protocol 1: Recrystallization of 2-(Methylamino)acetamide Hydrochloride
Causality & Principle: This technique is the method of choice for purifying the solid hydrochloride salt of 2-(Methylamino)acetamide.[1] It leverages the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude salt in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving impurities behind in the solvent (mother liquor).[7] The selection of an appropriate solvent is paramount; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Solvent Selection Guide:
| Solvent | Boiling Point (°C) | Rationale |
| Isopropanol (IPA) | 82.6 | Excellent starting point. Good solubility when hot, poor when cold for many amine hydrochlorides. |
| Ethanol (EtOH) | 78.4 | Similar to IPA; may be slightly too good a solvent, potentially reducing yield. |
| Methanol/Ethyl Acetate | Varies | A polar/non-polar mixture. Dissolve in minimal hot methanol, then add ethyl acetate until cloudy (the cloud point), reheat to clarify, and cool. |
| Water | 100 | Can be used, but the high solubility of the salt may lead to lower recovery.[1] Best for highly impure samples where a large amount of insoluble organic impurity needs to be removed via hot filtration. |
Experimental Protocol:
-
Dissolution: Place the crude 2-(Methylamino)acetamide HCl in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. Causality: The high surface area of charcoal adsorbs colored impurities.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Keeping the apparatus hot prevents premature crystallization of the product.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum. Due to the hygroscopic nature of the salt, drying in a vacuum oven (at a temperature well below the melting point) is recommended.[1]
Caption: Workflow for purification by recrystallization.
Protocol 2: Acid-Base Extraction
Causality & Principle: This powerful liquid-liquid extraction technique is ideal for purifying the free base form of 2-(Methylamino)acetamide, especially when it is an oil or contaminated with neutral or acidic impurities.[8] The strategy exploits the basicity of the secondary amine.[6] By treating a solution of the crude product in an organic solvent with an aqueous acid, the amine is protonated (R₂NH → R₂NH₂⁺), becoming a salt that is soluble in the aqueous layer. Neutral organic impurities remain in the organic layer and are removed. The aqueous layer is then made basic, which deprotonates the ammonium salt (R₂NH₂⁺ → R₂NH), regenerating the water-insoluble free base, which can be extracted back into a fresh organic solvent.[9][10]
Experimental Protocol:
-
Initial Dissolution: Dissolve the crude 2-(Methylamino)acetamide in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Causality: The basic amine is protonated and moves into the aqueous HCl layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl. Combine the aqueous extracts. This ensures complete transfer of the amine salt.
-
Organic Wash (Optional): "Wash" the combined acidic aqueous layers by shaking them with a small portion of fresh DCM. Discard the organic layer. Causality: This removes any neutral impurities that may have been inadvertently transferred to the aqueous phase.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >12 (verify with pH paper). Causality: The strong base deprotonates the ammonium salt, regenerating the free amine, which may precipitate or form an oily layer.
-
Back Extraction: Transfer the basic aqueous solution back to the separatory funnel. Add a portion of fresh DCM, shake, and allow the layers to separate. Drain the organic layer (which now contains the purified free base) into a clean flask.
-
Repeat and Dry: Repeat the back extraction twice more with fresh DCM. Combine all organic extracts. Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-(Methylamino)acetamide free base.
Sources
- 1. Buy 2-(Methylamino)acetamide hydrochloride | 5325-64-4 [smolecule.com]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-(Methylamino)acetamide hydrochloride | C3H9ClN2O | CID 13892956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating the Nuances of 2-(Methylamino)acetamide Hydrochloride: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals working with 2-(methylamino)acetamide hydrochloride now have a dedicated resource to address the stability challenges associated with this compound. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of experiments involving this versatile chemical building block.
Introduction to Stability Concerns
2-(Methylamino)acetamide hydrochloride, also known as sarcosinamide hydrochloride, is a valuable reagent in various research and development applications. However, its chemical structure, featuring both a secondary amine and an amide functional group, presents inherent stability issues that can impact experimental outcomes if not properly managed. This guide, designed by our team of senior application scientists, offers expert insights and practical solutions to common stability-related problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(methylamino)acetamide hydrochloride?
A: The two main points of vulnerability in the 2-(methylamino)acetamide hydrochloride molecule are the amide bond and the secondary amine. The primary stability concerns are:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, a reaction that is often accelerated by heat.
-
Oxidation: The secondary amine can be susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents.
-
Hygroscopicity: The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can then facilitate hydrolytic degradation.
Q2: How should I properly store 2-(methylamino)acetamide hydrochloride to minimize degradation?
A: Proper storage is the first and most critical step in maintaining the stability of this compound. Based on its chemical properties and safety data sheet (SDS) recommendations, the following storage conditions are advised[1]:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, ideally at -20°C[2][3]. | Low temperatures slow down the rate of potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes exposure to oxygen, thereby preventing oxidative degradation of the secondary amine. |
| Container | Use a tightly sealed, opaque container. | A tight seal prevents the ingress of moisture, mitigating issues with hygroscopicity. An opaque container protects the compound from light, which can catalyze degradation. |
| Environment | Keep in a dry, well-ventilated area away from incompatible materials. | This prevents accidental exposure to moisture and reactive chemicals. |
Q3: I've observed a change in the physical appearance of my 2-(methylamino)acetamide hydrochloride (e.g., clumping, discoloration). What could be the cause?
A: A change in physical appearance is often an indicator of degradation.
-
Clumping or stickiness is a strong indication of moisture absorption due to the compound's hygroscopic nature. This suggests improper storage in a non-hermetically sealed container or in a humid environment.
-
Discoloration (e.g., yellowing) may suggest oxidative degradation or the formation of other impurities.
If you observe these changes, it is highly recommended to assess the purity of the material before use.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of 2-(methylamino)acetamide hydrochloride.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Poor reproducibility of experimental data.
-
Lower than expected yield in a synthetic reaction.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause: Degradation of the 2-(methylamino)acetamide hydrochloride starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps & Explanations:
-
Assess Purity: The first step is to confirm the purity of your 2-(methylamino)acetamide hydrochloride. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique for this purpose[4].
-
Perform HPLC Analysis: A reversed-phase HPLC method with UV detection is generally suitable. It is crucial that the method can separate the intact parent compound from potential degradation products.
-
Compare to a Reference Standard: If available, compare the chromatogram of your material to that of a new, unopened bottle of high-purity 2-(methylamino)acetamide hydrochloride. The presence of additional peaks in your sample is a strong indicator of degradation.
-
Investigate Degradation Pathways: If degradation is confirmed, the likely culprits are hydrolysis or oxidation.
Issue 2: Suspected Hydrolytic Degradation
Mechanism: The amide bond in 2-(methylamino)acetamide hydrochloride can be cleaved by water, especially under acidic or basic conditions, to yield methylamine and 2-aminoacetamide. The latter can be further hydrolyzed to glycine and ammonia.
Caption: Plausible hydrolysis pathway of 2-(methylamino)acetamide hydrochloride.
Troubleshooting & Prevention:
-
pH Control: Be mindful of the pH of your reaction or formulation. If possible, maintain a neutral pH to minimize the rate of hydrolysis.
-
Solvent Choice: If preparing a stock solution, use anhydrous solvents whenever possible. If an aqueous solution is necessary, prepare it fresh before each use and consider storing it at a low temperature for short periods.
-
Moisture Control: Due to its hygroscopic nature, always handle the solid compound in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and ensure the container is tightly sealed immediately after use.
Issue 3: Suspected Oxidative Degradation
Mechanism: The secondary amine is a potential site for oxidation. While the specific oxidation products for this molecule are not extensively documented in the literature, oxidation of secondary amines can lead to a variety of products, including hydroxylamines and nitrones.
Troubleshooting & Prevention:
-
Inert Atmosphere: As mentioned in the storage guidelines, handling the compound under an inert atmosphere is the most effective way to prevent oxidation.
-
Avoid Incompatible Reagents: Do not store or handle 2-(methylamino)acetamide hydrochloride with or near strong oxidizing agents[1].
-
Light Protection: Store the compound in an amber vial or other light-blocking container to prevent photo-oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods[4][5].
Objective: To intentionally degrade 2-(methylamino)acetamide hydrochloride under various stress conditions to identify potential degradation products.
Materials:
-
2-(methylamino)acetamide hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-(methylamino)acetamide hydrochloride in high-purity water (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in water for analysis.
-
-
Photostability:
-
Expose a thin layer of the solid compound to a light source (e.g., a photostability chamber) for a defined period.
-
Dissolve the exposed solid in water for analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 2-(methylamino)acetamide hydrochloride from its potential degradation products.
Starting HPLC Conditions (to be optimized):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Development Strategy:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, and precision.
Conclusion
The stability of 2-(methylamino)acetamide hydrochloride is a critical factor for its successful application in research and development. By understanding the potential degradation pathways and implementing proper storage, handling, and analytical monitoring procedures, researchers can ensure the quality and reliability of their experimental results. This guide provides a foundational framework for addressing the stability challenges associated with this compound. For further assistance, please consult the references provided or contact our technical support team.
References
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Thermo Fisher Scientific. (2024).
- Conway, T., & Diksic, M. (1988). Synthesis of 'no-carrier-added' carbon-11 SarCNU: the sarcosinamide analog of the chemotherapeutic agent BCNU. The Journal of Nuclear Medicine, 29(12), 1957-1960.
- Khan Academy. (2019). Mechanism of amide hydrolysis. YouTube.
- Thermo Fisher Scientific. (2025).
- PubMed. (1988). Synthesis of "no-carrier-added" carbon-11 SarCNU: the sarcosinamide analog of the chemotherapeutic agent BCNU.
- Krpetic, M., et al. (2014). Photochemical Transformations of Peptides Containing the N-(2-Selenoethyl)glycine Moiety. Molecules, 19(9), 14379-14393.
- Labinsights. (2023).
- Kim, C., et al. (2022). Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study. Scientific Reports, 12(1), 21332.
- Patel, K., et al. (2023).
- Nanoscale Advances. (2020).
- Fisher Scientific. (n.d.). Sarcosinamide hydrochloride, 97%, Thermo Scientific.
- Shipley, L. A., et al. (1994). Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent. Journal of Pharmaceutical Sciences, 83(4), 503-507.
- Mahesh, H. R. K., & Sudhakar, K. B. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharmacia Lettre, 7(1), 285-291.
- The Organic Chemistry Tutor. (2019). Hydrolysis of Amides. YouTube.
- CEM Corpor
- Digital Commons @ Southern University and A&M College. (2002). Conformational analysis of small peptides by circular dichroism.
- CoLab. (2023).
- ChemBK. (2024). Sarcosinamide hydrochloride.
- US EPA. (2025). SAM Chemical Methods.
- Havery, D. C., & Chou, H. J. (1994). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides.
- Devaraj, N. K., & Weissleder, R. (2015). Peptide/Protein Stapling and Unstapling: Introduction of s-Tetrazine, Photochemical Release, and Regeneration of the Peptide/Protein. Journal of the American Chemical Society, 137(12), 4058-4061.
- CD Formulation. (n.d.).
- Professor Dave Explains. (2019).
- DEA. (n.d.). Metal Binding Ability of Small Peptides Containing Cysteine Residues.
- PubChem. (n.d.). N-Methylacetamide.
- ChemicalBook. (2025). N-methylglycinamide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Sarcosinamide hydrochloride, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: 2-(Methylamino)acetamide Reaction Condition Optimization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 2-(methylamino)acetamide. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions for yield, purity, and scalability.
Foundational Synthesis Strategies
The synthesis of 2-(methylamino)acetamide, also known as sarcosinamide, typically involves the formation of an amide bond between a glycine-derived backbone and a methylamine source. The choice of strategy depends on factors like available starting materials, scale, and desired purity profile. The two most prevalent pathways involve either nucleophilic substitution on an activated glycine derivative or direct amidation of a glycine equivalent.
A common approach involves reacting an activated carboxylic acid, such as an acyl chloride or an ester, with methylamine. For instance, chloroacetyl chloride can be reacted with methylamine, but this method can be prone to side reactions like dimerization.[1] A more controlled, multi-step approach often starts from a more stable precursor like glycine methyl ester hydrochloride, which involves amino group protection, amidation, and subsequent deprotection to yield the final product.[2]
Comparative Overview of Synthetic Routes
| Route | Starting Materials | Key Steps | Advantages | Common Challenges |
| Route A: Acyl Halide | Chloroacetyl Chloride, Methylamine | 1. Amination | Direct, fewer steps. | Highly exothermic, risk of over-reaction, dimer formation[1], requires careful control of stoichiometry. |
| Route B: Ester Aminolysis | Glycine Ester (e.g., Methyl Ester), Methylamine | 1. Aminolysis | Milder conditions than acyl halides. | Can be slow, may require elevated temperatures or pressure, potential for competing reactions. |
| Route C: Peptide Coupling | N-Protected Glycine (e.g., Boc-Glycine), Methylamine | 1. Activation (e.g., with EDC, HOBt) 2. Amidation 3. Deprotection | High selectivity, mild conditions, wide substrate scope. | Requires costly coupling agents, additional protection/deprotection steps increase process mass intensity.[2] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Plausible Causes: Low yield is a multifaceted issue that can stem from incomplete conversion, product degradation, formation of side products, or losses during workup and purification.
-
Incomplete Reaction: The activation of the carboxylic acid may be inefficient, or the nucleophilicity of the methylamine might be compromised (e.g., if it is protonated and the base is insufficient).
-
Side Reactions: The most common side reaction is the formation of a dimer, where a molecule of the desired product, 2-(methylamino)acetamide, acts as a nucleophile and reacts with another molecule of the activated glycine starting material.[1]
-
Product Degradation: Amides are generally stable, but harsh conditions (e.g., excessively high temperatures or extreme pH) can lead to hydrolysis, especially during aqueous workup.[3]
-
Workup Losses: 2-(methylamino)acetamide is a small, polar molecule with good water solubility, particularly in its protonated/salt form.[4] This can lead to significant loss in the aqueous phase during extractions.
Recommended Solutions:
-
Optimize Stoichiometry and Addition:
-
Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to neutralize any acid generated (like HCl from an acyl chloride) and to deprotonate the methylamine salt if used as a starting material.
-
Protocol: Add the acylating agent (e.g., chloroacetyl chloride or activated Boc-glycine) slowly to a solution of methylamine and base at a reduced temperature (e.g., 0 °C). This keeps the concentration of the electrophile low, minimizing the rate of the undesired dimer-forming reaction relative to the primary reaction.
-
-
Re-evaluate Your Coupling Agent (for Route C):
-
If using a carbodiimide like EDC, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress side reactions and improve yields by forming a more reactive, stable activated ester intermediate.
-
-
Improve Product Isolation:
-
Salting Out: Before extraction with an organic solvent, saturate the aqueous layer with NaCl or Na₂SO₄. This decreases the polarity of the aqueous phase and reduces the solubility of your product, driving it into the organic layer.
-
Continuous Extraction: For small-scale reactions where the product is particularly water-soluble, a continuous liquid-liquid extractor can be highly effective.
-
Salt Formation: Convert the final product to its hydrochloride salt by treating the purified free base with HCl in a suitable solvent (e.g., ethanol or ethyl acetate). The salt is often a crystalline solid that is less soluble in organic solvents, facilitating isolation by filtration and improving stability.[4]
-
Experimental Workflow: Yield Optimization
Caption: Competing reaction pathways leading to desired product versus dimer impurity.
Recommended Solutions:
-
Leverage Le Châtelier's Principle: Use a significant excess of methylamine (e.g., 2-3 equivalents). This increases the probability of the activated glycine reacting with methylamine (the desired pathway) rather than the product molecule.
-
Inverse Addition: Instead of adding the acylating agent to the amine, try adding the initial amine/base mixture to the acylating agent at low temperature. This maintains an excess of the amine nucleophile throughout the reaction.
-
Employ Protecting Groups (Route C): The most robust solution is to use an N-protected glycine derivative (e.g., Boc-glycine or Cbz-glycine). The protecting group prevents the glycine's own amine from reacting. After forming the amide bond with methylamine, the protecting group is removed in a final step. This route offers superior control over impurities. [2]
Detailed Protocol: Boc-Protected Glycine Amidation
-
Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-glycine (1.0 eq), HOBt (1.2 eq), and methylamine hydrochloride (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add DIPEA (2.5 eq) to the mixture, followed by the dropwise addition of a solution of EDC·HCl (1.2 eq) in DMF.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc-2-(methylamino)acetamide can be purified by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane or 20% TFA in DCM. Stir at room temperature for 1-2 hours until TLC/LC-MS confirms the removal of the Boc group.
-
Isolation: Evaporate the solvent to yield 2-(methylamino)acetamide as its hydrochloride salt.
Q3: My product is an oil and is difficult to handle and purify. How can I obtain a solid material?
Plausible Cause: The free base of 2-(methylamino)acetamide can be an oil or a low-melting solid. It is also described as being hygroscopic, meaning it readily absorbs moisture from the air, which can prevent it from solidifying. [4] Recommended Solutions:
-
Thorough Drying: Ensure your final product is completely free of solvent and water. Drying under high vacuum, possibly with a desiccant like P₂O₅, can be effective. However, the most reliable method is salt formation.
-
Conversion to Hydrochloride Salt: As described in the protocols above, converting the free base to its hydrochloride salt is the industry-standard approach. The salt disrupts the crystal lattice of the free base and introduces ionic interactions, typically resulting in a stable, crystalline, and non-hygroscopic solid that is much easier to handle, weigh, and store. [4]
Optimized Reaction Parameter Ranges
| Parameter | Typical Range | Rationale & Expert Insight |
| Temperature | 0 °C to 60 °C | Start at 0 °C for additions to control exotherms and minimize side reactions. [5]For sluggish reactions (e.g., aminolysis of esters), gentle heating (40-60 °C) may be required. Monitor for degradation at higher temperatures. [6] |
| Solvent | DCM, THF, DMF, Acetonitrile | Choice is reagent-dependent. DCM is good for acyl chlorides. DMF is excellent for peptide couplings due to its polarity and high boiling point but can be difficult to remove. [2]Ensure solvents are anhydrous. |
| Base | Triethylamine (TEA), DIPEA | Use a non-nucleophilic tertiary amine. DIPEA is bulkier and less nucleophilic than TEA, making it a better choice to avoid side reactions with the base itself. Use 1.1 eq to neutralize generated acid, or 2.2 eq if starting from an amine salt. |
| Concentration | 0.1 M to 1.0 M | More concentrated reactions are faster and have higher throughput, but can exacerbate exotherms and side reactions. Start at a moderate concentration (e.g., 0.5 M) and adjust as needed. |
References
- Google Patents. (Date N/A). CN1123273A - Method for preparation of N-methyl formamide.
-
PubMed. (2019). Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors. Available at: [Link]
-
PubMed. (2021). Lead optimization of 2-hydroxymethyl imidazoles as non-hydroxamate LpxC inhibitors: Discovery of TP0586532. Available at: [Link]
- Google Patents. (Date N/A). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Organic Syntheses. (Date N/A). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Available at: [Link]
- Google Patents. (Date N/A). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
-
Pharmaceutical Technology. (2007). Optimization Strategies for API Synthesis and Formulation Development. Available at: [Link]
-
askIITians. (2023). Acetamide changes into methylamine by A. Hofmann bromamide reaction. Available at: [Link]
- Google Patents. (Date N/A). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Google Patents. (Date N/A). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
IOPscience. (2018). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. Available at: [Link]
-
Study.com. (Date N/A). Amides Reactions. Available at: [Link]
Sources
- 1. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. Amides Reactions | Study.com [study.com]
- 4. Buy 2-(Methylamino)acetamide hydrochloride | 5325-64-4 [smolecule.com]
- 5. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(Methylamino)acetamide
Welcome to the technical support center for the synthesis of 2-(Methylamino)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis effectively.
Core Synthesis Pathway & Mechanism
The most common and industrially viable method for synthesizing 2-(Methylamino)acetamide is through the nucleophilic substitution reaction between an activated 2-haloacetic acid derivative and methylamine. The reaction using an ester like ethyl chloroacetate is generally preferred over the more reactive chloroacetyl chloride due to better cost-efficiency and milder reaction conditions.
The fundamental reaction follows an SN2 mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the electron-deficient carbon atom bonded to the halogen (the electrophilic center).
-
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-Cl bond is breaking simultaneously.
-
Inversion of Stereochemistry: The chloride ion is displaced as a leaving group, resulting in an inversion of stereochemistry at the alpha-carbon.
-
Proton Transfer: The resulting aminium salt is deprotonated by another molecule of methylamine, which acts as a base, to yield the final product and methylammonium chloride.
Primary Synthetic Route
Caption: General reaction scheme for 2-(Methylamino)acetamide synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix them?
Low yield is a frequent problem that can often be traced back to several key factors. Let's diagnose them systematically.
A: Potential Causes & Solutions:
-
Inadequate Temperature Control: The reaction between methylamine and ethyl chloroacetate is exothermic. If the temperature rises uncontrollably, it can promote side reactions, primarily the formation of the dimer impurity, N-methyl-2-(methyl(2-(methylamino)acetamido)amino)acetamide.
-
Solution: Maintain a low reaction temperature, especially during the addition of the chloroacetate. Procedures often call for temperatures between -20°C and 5°C.[1] Use an ice-salt or dry ice/acetone bath for efficient cooling and add the electrophile dropwise to manage the exotherm.
-
-
Incorrect Stoichiometry: A common mistake is not using a sufficient excess of methylamine. Methylamine serves two roles: as the nucleophile and as the base to neutralize the HCl byproduct. If only one equivalent is used, half of your nucleophile will be consumed as the salt, halting the reaction and drastically reducing the yield.
-
Solution: Use at least two equivalents of methylamine. Some protocols suggest a larger excess (up to 4 equivalents) to ensure the reaction goes to completion and to maintain a basic pH.
-
-
Hydrolysis of Starting Material: If there is excessive water in the reaction mixture, the ethyl chloroacetate can hydrolyze to chloroacetic acid, which will not react under these conditions.
-
Solution: While aqueous solutions of methylamine are commonly used, ensure your other reagents and solvents are reasonably dry.[1] If using a solution of methylamine in an alcohol, ensure it is an anhydrous grade.
-
-
Premature Workup: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Compare the spot/peak of the starting material (ethyl chloroacetate) with the reaction mixture over time. Only proceed with the workup once the starting material is consumed.
-
Troubleshooting Flowchart for Low Yield
Caption: Competition between the main and side reactions.
Prevention Strategies:
-
Strict Temperature Control: As mentioned, higher temperatures provide the activation energy for the less reactive secondary amine (your product) to compete with the more reactive primary amine (methylamine). Keeping the temperature low (-10°C to 0°C) heavily favors the desired reaction. [1]
-
Molar Ratio of Amine: Using a larger excess of methylamine increases its concentration relative to the product, making it statistically more likely that a molecule of ethyl chloroacetate will collide with methylamine rather than the product.
-
Slow Addition: Adding the ethyl chloroacetate slowly ensures that its concentration is always low, minimizing the chance of it reacting with the product before it can react with the abundant methylamine.
Q3: My final product is difficult to isolate and is contaminated with salts. How can I improve my workup and purification?
A: This is a common issue due to the high polarity and water solubility of 2-(Methylamino)acetamide and the formation of methylammonium chloride salt.
Improved Workup & Purification Protocol:
-
Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent (e.g., ethanol or water) and excess methylamine.
-
Extraction: The product is highly polar. Standard extraction with ethyl acetate may be inefficient. Dichloromethane (DCM) is often more effective. [1] * Pro-Tip: To improve extraction efficiency, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Salt Removal: The primary salt is methylammonium chloride.
-
Crystallization/Filtration: If the product is a solid and the reaction was run in a non-polar solvent, the salt may precipitate and can be filtered off. However, this is often not the case.
-
Aqueous Wash: A wash with a small amount of cold water can remove some salt, but you will lose some product. A brine wash is generally better.
-
-
Final Purification:
-
Vacuum Distillation: If the product is thermally stable, fractional vacuum distillation is an excellent method for achieving high purity. [1]
-
Crystallization: The product can be crystallized. After extraction and drying the organic layer (e.g., with anhydrous Na₂SO₄ or MgSO₄), concentrate the solvent and cool the residue. Adding a non-polar solvent like hexane or diethyl ether can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q: Which starting material is better: Chloroacetyl chloride or Ethyl Chloroacetate?
A: It depends on your needs.
-
Chloroacetyl Chloride: Highly reactive, leading to faster reaction times. However, it's more expensive, hazardous (lachyrmatory), and the reaction is highly exothermic and generates HCl gas, requiring a base and careful handling. [1][2]
-
Ethyl/Methyl Chloroacetate: Less reactive, cheaper, and safer to handle. The reaction is more easily controlled. This is the preferred reagent for large-scale synthesis. [1][3]
Q: Can I use aqueous methylamine?
A: Yes, aqueous methylamine (e.g., 40% solution) is commonly and successfully used. [1]The key is to ensure proper cooling, as the heat of reaction is compounded by the heat of solution when the chloroacetate is added.
Q: What are the best analytical methods to check purity?
A: A combination of methods is ideal:
-
NMR (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities if their signals are resolved.
-
GC-MS: Excellent for identifying volatile starting materials and byproducts like the dimer.
-
HPLC: Useful for non-volatile impurities and for quantitative analysis.
Q: My product appears as an oil, but the literature reports a solid. Why?
A: The product has a low melting point. The presence of even small amounts of solvent or impurities can depress the melting point, causing it to remain an oil at room temperature. Thorough drying under high vacuum and high-purity crystallization should yield the solid.
Optimized Experimental Protocol
This protocol is a synthesis of best practices aimed at maximizing yield and purity.
Materials:
-
Methylamine (40% in H₂O)
-
Ethyl Chloroacetate
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (Saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methylamine solution (2.5 equivalents). Cool the flask to -10°C using a dry ice/acetone bath.
-
Reagent Addition: Add ethyl chloroacetate (1.0 equivalent) to the dropping funnel. Add it dropwise to the stirred methylamine solution over 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.
-
Monitoring: Check for the disappearance of ethyl chloroacetate using TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Workup - Solvent Evaporation: Concentrate the reaction mixture under reduced pressure to remove most of the water and excess methylamine.
-
Workup - Extraction: To the resulting slurry/residue, add brine and extract with dichloromethane (3x). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and wash the solid with a small amount of fresh DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by either vacuum distillation or crystallization from a suitable solvent system (e.g., DCM/hexane).
Comparative Data of Reaction Conditions
| Starting Material | Amine (eq.) | Temperature | Solvent | Typical Yield | Reference |
| Chloroacetyl Chloride | Methylamine (aq) (4.0) | -20°C to -15°C | Water | 88.9% | [1] |
| Ethyl Chloroacetate | Methylamine (aq) (1.1) | ~ -5°C | Water | ~30% (aq solution) | [1] |
| Methyl Chloroacetate | Methylamine (alc) (1.05) | < -5°C | Methanol/Ethanol | High (not specified) | [1] |
References
- Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Organic Syntheses. (n.d.). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride.
- Guidechem. (n.d.). How to prepare and apply 2-Chloro-N-methylacetamide?
- National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Google Patents. (n.d.). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
- Organic Syntheses. (n.d.). Acetamide.
- International Journal of Pharma Sciences and Research. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives.
- Benchchem. (n.d.). Protocol for N-Butyl-2-(methylamino)acetamide Stock Solution Preparation.
- Organic Syntheses. (n.d.). Chloroacetamide.
- IOP Conference Series: Earth and Environmental Science. (2019). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions.
Sources
Technical Support Center: Optimizing 2-(Methylamino)acetamide Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(Methylamino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in purifying this small, polar molecule.
Understanding the Challenge: The Properties of 2-(Methylamino)acetamide
2-(Methylamino)acetamide is a small, polar, and highly water-soluble molecule, which can make it challenging to retain and resolve using standard reversed-phase chromatography.[1] Its basic nature, due to the methylamino group, can lead to interactions with residual silanols on silica-based columns, often resulting in poor peak shape (tailing).[2][3] Furthermore, its hydrochloride salt form is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]
| Property | Value/Description | Implication for Chromatography |
| Molecular Weight | 88.11 g/mol (free base)[4] | Small molecule, prone to fast elution in reversed-phase. |
| Polarity (LogP) | -1.3089 (calculated)[4] | Highly polar, leading to poor retention on nonpolar stationary phases.[5] |
| pKa | (Predicted) Basic amine group | Can be protonated depending on mobile phase pH, affecting retention and peak shape.[3] |
| Solubility | High in water[1] | Sample and mobile phase preparation are critical. |
| Form | Often supplied as a hydrochloride salt[1] | The salt form enhances stability and solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(Methylamino)acetamide not retained on my C18 column?
This is a common issue due to the high polarity of 2-(Methylamino)acetamide.[5] Traditional C18 columns are nonpolar and retain compounds primarily through hydrophobic interactions. Since your analyte is very polar, it has a stronger affinity for the polar mobile phase (e.g., water/acetonitrile) and is eluted quickly, often with the solvent front.[5]
Quick Fixes:
-
Increase the aqueous portion of your mobile phase: However, this may lead to column dewetting with some older C18 phases.
-
Consider alternative chromatographic modes: Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are often better suited for highly polar compounds.[6][7][8]
Q2: My peak for 2-(Methylamino)acetamide is tailing significantly. What can I do?
Peak tailing for basic compounds like 2-(Methylamino)acetamide on silica-based columns is often caused by secondary interactions between the protonated amine group and negatively charged residual silanol groups on the silica surface.[2]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., with 0.1% formic or acetic acid) can protonate the silanols and reduce this interaction.[3][9]
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanols.[10]
-
Increase Buffer Concentration: A higher ionic strength buffer can help to shield the silanol interactions.[2]
-
Switch to a Different Stationary Phase: Consider a column with a different base material (e.g., polymer-based) or a mixed-mode column with a positively charged surface to repel the basic analyte.[2]
Q3: Which chromatographic mode is best for purifying 2-(Methylamino)acetamide?
The optimal mode depends on your specific separation needs (e.g., purity requirements, presence of other impurities). Here's a comparison:
| Chromatographic Mode | Principle | Advantages for 2-(Methylamino)acetamide | Disadvantages |
| Reversed-Phase (RP) | Separation based on hydrophobicity. | Widely available, good for less polar impurities. | Poor retention of the target compound.[5] |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase.[6][11] | Excellent retention for polar compounds.[5][6][12] Volatile mobile phases are MS-friendly. | Sensitive to mobile phase water content; longer equilibration times. |
| Mixed-Mode | Combines two or more separation mechanisms (e.g., RP and ion-exchange).[7][13] | Highly tunable selectivity for complex mixtures.[8][13] Can retain both polar and nonpolar compounds.[8][14] | Method development can be more complex. |
| Ion-Exchange | Separation based on ionic interactions.[15] | Good for separating charged species. | Requires salt gradients, which may not be ideal for all detection methods (e.g., MS). |
In-Depth Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing and Fronting
A symmetrical, Gaussian peak is ideal for accurate quantification and purification.[10] Deviations from this indicate undesirable on-column interactions.
Caption: Decision tree for diagnosing and resolving poor peak shapes.
-
Baseline Experiment:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B in 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Sample: 1 mg/mL 2-(Methylamino)acetamide in 50:50 Water:Acetonitrile.
-
Observation: Expect a broad, tailing peak eluting very early.
-
-
Optimization with Acidic Modifier:
-
Modify Mobile Phase A: Add 0.1% formic acid to the water.
-
Rationale: The formic acid will protonate the free silanol groups on the silica surface, reducing their ability to interact with the protonated amine of your analyte. It will also ensure the analyte is consistently in its protonated form.
-
Re-run the experiment.
-
Observation: The peak should be significantly sharper with reduced tailing. Retention time may decrease slightly.
-
Issue 2: Inadequate Retention in Reversed-Phase
When 2-(Methylamino)acetamide elutes in the void volume, it co-elutes with other unretained impurities, making purification impossible.
Caption: Strategies for improving the retention of polar analytes.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds like 2-(Methylamino)acetamide.[6][12][16] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[6][11]
-
Initial HILIC Conditions:
-
Column: HILIC Silica, 3 µm, 2.1 x 100 mm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: Start at 100% A, hold for 2 minutes, then ramp to 100% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Acetonitrile:Water) to ensure good peak shape.[17] This is a critical step in HILIC.
-
-
Optimization:
-
Adjusting Water Content: In HILIC, water is the strong eluting solvent.[11] To increase retention, increase the acetonitrile percentage in the initial mobile phase.
-
Modifying Buffer Concentration: Increasing the salt concentration (e.g., to 20 mM Ammonium Formate) can sometimes improve peak shape and alter selectivity.
-
Changing pH: Adjusting the pH can change the ionization state of the analyte and the stationary phase, providing another tool for optimizing selectivity.
-
Issue 3: Sample Degradation and Stability
Amine-containing compounds can be susceptible to degradation, especially at elevated temperatures or non-neutral pH.[18]
Best Practices for Sample Handling and Preparation:
-
Storage: Store 2-(Methylamino)acetamide, especially in its hydrochloride form, in a desiccator at the recommended temperature (typically 2-8°C) to protect it from moisture.[1][4]
-
Sample Preparation: Prepare samples fresh daily in a suitable solvent.[19] For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate.[9] For UV detection, phosphate buffers can be used, but they are not MS-friendly.[20]
-
Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase to prevent peak distortion.[21] For HILIC, this means a high organic solvent mixture.
-
Filtration: Always filter samples through a 0.22 or 0.45 µm filter to remove particulates that could clog the column or instrument.[19]
References
-
SIELC Technologies. (n.d.). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
PubMed. (n.d.). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-methyl-2-(methylamino)acetamide. Retrieved from [Link]
-
ACS Publications. (2022, September 27). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
PMC - NIH. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylamino)acetamide hydrochloride. Retrieved from [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Norwegian Research Information Repository - NTNU. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Retrieved from [Link]
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
PMC - NIH. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
Evolution of Mixed-Mode Chromatography. (n.d.). Retrieved from [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]
-
Chromatography Forum. (2009, June 9). Ugly peak shape of amine compound. Retrieved from [Link]
Sources
- 1. Buy 2-(Methylamino)acetamide hydrochloride | 5325-64-4 [smolecule.com]
- 2. sielc.com [sielc.com]
- 3. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 4. chemscene.com [chemscene.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. lcms.cz [lcms.cz]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. metrohm.com [metrohm.com]
- 16. agilent.com [agilent.com]
- 17. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. organomation.com [organomation.com]
Technical Support Center: Troubleshooting Low Yield in 2-(Methylamino)acetamide Synthesis
Welcome to the dedicated technical guide for resolving common challenges in the synthesis of 2-(Methylamino)acetamide. This resource is designed for researchers, chemists, and process development professionals who are encountering suboptimal yields and other experimental hurdles. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you diagnose issues and implement robust solutions.
Initial Diagnostic Workflow for Low Yield
Before delving into specific issues, it's crucial to approach troubleshooting systematically. A low yield is a symptom, not the root cause. The following workflow provides a logical sequence for identifying the underlying problem.
Caption: A systematic workflow for diagnosing the root cause of low reaction yield.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, common problems encountered during the synthesis of 2-(Methylamino)acetamide, which is frequently prepared via the nucleophilic substitution of a 2-haloacetamide (like 2-chloroacetamide) with methylamine.
Category 1: Reaction Chemistry & Execution
Question 1: My reaction shows low conversion, with a significant amount of unreacted 2-chloroacetamide remaining. What are the likely causes?
This is a classic issue of insufficient reactivity or premature reaction quenching. Several factors could be at play:
-
Insufficient Base: The reaction of methylamine with 2-chloroacetamide produces one equivalent of hydrogen chloride (HCl), which protonates the highly basic methylamine to form methylammonium chloride. This salt is not nucleophilic and will not react. Therefore, at least two equivalents of methylamine are required: one to act as the nucleophile and one to act as the base to neutralize the HCl byproduct. Using only one equivalent will result in a theoretical maximum yield of 50%.
-
Incorrect Temperature: While heating can increase the reaction rate, excessively high temperatures in the presence of a base can promote the hydrolysis of the amide in 2-chloroacetamide, consuming the starting material in a non-productive pathway. A moderate temperature, typically in the range of 50-80 °C, is often optimal.
-
Poor Solvent Choice: The solvent must be able to dissolve the starting materials and be relatively inert. While water is often used due to the high solubility of methylamine and its salts, organic solvents like ethanol, isopropanol, or THF can also be effective and may minimize certain side reactions.
Expert Recommendation: Ensure a stoichiometry of at least 2.2 equivalents of methylamine to 1 equivalent of 2-chloroacetamide. If using an aqueous solution of methylamine (e.g., 40 wt%), ensure you have correctly calculated the molar quantity. Consider a solvent screen to find the optimal balance between solubility and reactivity.
Question 2: My crude ¹H NMR or LC/MS shows significant impurities. What are the most common side products and how can I prevent them?
The most common side product is the di-alkylation product, 2,2'-(methylazanediyl)diacetamide. This occurs when the desired product, 2-(Methylamino)acetamide, acts as a nucleophile and reacts with another molecule of 2-chloroacetamide.
Caption: Primary reaction pathway versus the common di-alkylation side reaction.
Strategies to Minimize Di-alkylation:
-
Use an Excess of Nucleophile: Employing a larger excess of methylamine (3-5 equivalents) significantly increases the probability that a molecule of 2-chloroacetamide will collide with methylamine rather than the product. This is often the most effective and economical solution.
-
Control the Addition of the Electrophile: Instead of adding all the 2-chloroacetamide at once, add it slowly (dropwise) as a solution to the reaction mixture containing methylamine. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant primary amine.
Question 3: How does the choice of base and solvent impact the reaction outcome?
The base and solvent are intrinsically linked and critical for success.
-
Base: As discussed, methylamine itself serves as both the nucleophile and the base. In some cases, an additional, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used as the acid scavenger. This frees up all the methylamine to act as a nucleophile, which can be advantageous if methylamine is the limiting or most expensive reagent. However, this adds complexity and potential heterogeneity to the reaction.
-
Solvent: The choice of solvent affects both solubility and reaction rate. A summary of common choices is presented below.
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Water | Very High | 100 | Excellent solubility for methylamine HCl. May require more challenging extraction for product isolation. Can promote hydrolysis at high temperatures. |
| Ethanol | High | 78 | Good general-purpose solvent for this reaction. Solubilizes both polar and non-polar reagents well. |
| Isopropanol | Medium | 82 | Similar to ethanol, can be a good choice. |
| THF | Medium | 66 | Aprotic solvent, prevents hydrogen bonding interactions which can sometimes slow reactions. Lower boiling point. |
Expert Recommendation: For most lab-scale syntheses, using a 3-4 fold excess of aqueous methylamine (40 wt%) with gentle heating (60 °C) is the most straightforward starting point. If di-alkylation is severe, switch to a controlled addition protocol.
Category 2: Work-up & Purification
Question 4: My product has high water solubility, and I'm losing most of it during the aqueous work-up. How can I improve recovery?
This is a very common and frustrating issue. The primary amine and amide functionalities make 2-(Methylamino)acetamide quite polar and water-soluble.
Strategies for Improved Extraction:
-
pH Adjustment: Before extraction, ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or KOH. This deprotonates any remaining methylammonium salts and, more importantly, ensures the product's primary amine is in its free base form, which is less water-soluble than its protonated salt.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, you will have poor recovery. Switch to a more polar solvent that is immiscible with water, such as Dichloromethane (DCM), Chloroform (CHCl₃), or a mixture of THF/Ethyl Acetate. Perform multiple extractions (e.g., 5 x 50 mL is better than 1 x 250 mL).
Question 5: I'm struggling with the final purification. How can I effectively remove the di-alkylation byproduct and other impurities?
Purification can be challenging due to the similar polarities of the product and side products.
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is typically required. Start with a less polar system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol. A small amount of a basic additive like triethylamine (~0.5-1%) or ammonium hydroxide in the mobile phase can prevent the product from streaking on the acidic silica gel.
-
-
Recrystallization/Crystallization: If a high-purity crude product can be obtained, recrystallization is a scalable option. Finding a suitable solvent system is key. A mixture of a solvent in which the product is soluble (e.g., hot isopropanol, methanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, hexanes) is a good starting point.
-
Acid/Base Wash: If the primary impurity is non-basic, an acid wash during the work-up can help. By acidifying the organic layer with dilute HCl, your amine-containing product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. You can then re-basify the aqueous layer and re-extract the pure product.
Detailed Experimental Protocols
Protocol 1: Standard Synthesis of 2-(Methylamino)acetamide
Materials:
-
2-Chloroacetamide (1.0 eq)
-
Aqueous Methylamine (40 wt. % in H₂O, 3.0 eq)
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the aqueous methylamine solution (3.0 eq).
-
Begin stirring and add the 2-chloroacetamide (1.0 eq) portion-wise over 5 minutes. Note: An initial exotherm may be observed.
-
Attach a condenser and heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC/MS. A typical reaction time is 4-8 hours. (TLC system: 10% Methanol in DCM with 0.5% Triethylamine).
-
Once the starting material is consumed, cool the reaction to room temperature.
Protocol 2: Recommended Work-up for Polar Amine Products
Materials:
-
Completed reaction mixture from Protocol 1
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH), 50% w/v solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Separatory funnel
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 50% NaOH solution until the pH of the aqueous layer is >12 (check with pH paper).
-
Add solid NaCl to the mixture until the solution is saturated (some solid salt remains undissolved).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the initial reaction mixture).
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Proceed with purification as required (e.g., column chromatography).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
PubChem. (n.d.). Potassium Carbonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Technical Support Center: Unexpected Byproducts in 2-(Methylamino)acetamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylamino)acetamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the formation of unexpected byproducts during its use in chemical synthesis. Our goal is to equip you with the knowledge to identify, mitigate, and prevent the formation of these impurities, ensuring the integrity of your research and development processes.
Introduction: The Chemistry of 2-(Methylamino)acetamide and Its Challenges
2-(Methylamino)acetamide, also known as sarcosinamide, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, containing a secondary amine, a primary amide, and an activated methylene group, provides versatile reactivity. However, this reactivity can also lead to the formation of undesired side products, complicating purification and potentially impacting the quality of the final product. This guide will focus on the most common unexpected byproducts, their mechanisms of formation, and strategies to control them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a byproduct with a mass approximately double that of my starting material. What could it be?
This is a common observation and often points to the formation of a dimeric species. In reactions involving 2-(Methylamino)acetamide, two primary dimeric byproducts can form: a linear dimer and a cyclic dimer (a diketopiperazine).
Troubleshooting Guide 1: Dimer Formation
Potential Byproducts:
-
Linear Dimer: N-(2-(methylamino)acetyl)-2-(methylamino)acetamide
-
Cyclic Dimer (Diketopiperazine): 1,4-dimethylpiperazine-2,5-dione
Causality and Mechanism:
The formation of these dimers is rooted in the nucleophilic character of the secondary amine of 2-(Methylamino)acetamide.
-
Linear Dimer Formation: This can occur if a reactive intermediate, such as an activated form of 2-(Methylamino)acetamide (e.g., an acyl halide or an activated ester), is present in the reaction mixture. A molecule of 2-(Methylamino)acetamide can then act as a nucleophile, attacking the activated carbonyl of another molecule. A patent for a similar acetamide synthesis describes the formation of a dimer impurity through the sequential reaction of unreacted starting material with the product[1].
-
Diketopiperazine (DKP) Formation: This is a well-documented side reaction in peptide chemistry[2][3]. The process typically involves a two-step intramolecular cyclization. First, two molecules of 2-(Methylamino)acetamide can couple to form the linear dimer. Subsequently, the terminal primary amide nitrogen of the linear dimer can attack the carbonyl group of the first amide bond, leading to the formation of a stable six-membered ring and the elimination of ammonia. DKP formation is a significant side reaction in peptide synthesis, driven by the thermodynamic stability of the cyclic structure[3].
Experimental Protocol for Identification:
-
Mass Spectrometry (MS):
-
Acquire a high-resolution mass spectrum of your crude reaction mixture.
-
Look for peaks corresponding to the molecular weights of the expected product, the linear dimer (M+H)+, and the cyclic dimer (M+H)+.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can distinguish between the linear and cyclic dimers.
-
The linear dimer will show signals for both the primary and secondary amide protons, as well as distinct methylene and methyl signals for each monomer unit.
-
The cyclic dimer will exhibit a more symmetrical structure, leading to a simpler NMR spectrum.
-
Prevention and Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Avoid using a large excess of 2-(Methylamino)acetamide, as this can increase the probability of self-condensation. |
| Slow Addition | Add the coupling partner or activating agent slowly to the solution of 2-(Methylamino)acetamide to maintain a low concentration of the reactive intermediate. |
| Lower Reaction Temperature | Lowering the temperature can reduce the rate of the competing dimerization reaction. |
| Choice of Base | If a base is used, a non-nucleophilic, sterically hindered base may be preferable to minimize base-catalyzed self-condensation. |
| Protecting Groups | In multi-step syntheses, consider protecting the secondary amine of 2-(Methylamino)acetamide to prevent its participation in side reactions[4]. |
Logical Relationship Diagram: Dimer Formation Pathways
Caption: Formation of linear and cyclic dimers from 2-(Methylamino)acetamide.
FAQ 2: My reaction is turning dark, and I'm seeing multiple unidentified polar impurities. What could be happening?
Darkening of the reaction mixture often indicates decomposition or the formation of complex condensation products. While 2-(Methylamino)acetamide is relatively stable, it can undergo degradation under certain conditions.
Troubleshooting Guide 2: Decomposition and Condensation Products
Potential Byproducts:
-
Ammonia and N-methylglycine (Sarcosine) from hydrolysis.
-
Complex, polymeric, or colored byproducts from self-condensation reactions.
Causality and Mechanism:
-
Hydrolysis: The amide bond in 2-(Methylamino)acetamide can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or at elevated temperatures. This would yield N-methylglycine (sarcosine) and ammonia. Studies on the decomposition of acetamide in hot pressurized water show the formation of acetic acid and ammonia[5].
-
Self-Condensation: Similar to aldol-type reactions, the methylene group adjacent to the carbonyl in 2-(Methylamino)acetamide is weakly acidic and can be deprotonated under basic conditions to form an enolate-like intermediate[6][7]. This nucleophile can then attack the carbonyl group of another molecule, initiating a self-condensation cascade that can lead to complex mixtures and colored byproducts. While less common than dimerization, it can occur under forcing conditions. The condensation of acetamide in the presence of sulfur dioxide to form a cyclic product has been reported, indicating the potential for complex cyclization reactions[8].
Experimental Protocol for Investigation:
-
Thin Layer Chromatography (TLC):
-
Use TLC to get a quick assessment of the complexity of the impurity profile. Streaking or multiple spots near the baseline suggest the formation of polar and/or polymeric material.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is the preferred method for analyzing the crude reaction mixture. It can separate the various components and provide their molecular weights, which is crucial for tentative identification.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the crude product. The appearance of new or broadened peaks in the carbonyl and N-H stretching regions could indicate the formation of different amide environments or other functional groups.
-
Prevention and Mitigation Strategies:
| Strategy | Rationale |
| Temperature Control | Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate decomposition and side reactions. |
| pH Control | Buffer the reaction mixture if possible, or avoid the use of strong acids or bases unless absolutely necessary for the desired transformation. |
| Inert Atmosphere | For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that may contribute to color formation. |
| Reaction Time | Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the formation of time-dependent byproducts. |
Experimental Workflow for Troubleshooting Impurities
Caption: A systematic workflow for troubleshooting unexpected byproducts.
References
- Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Center for Biotechnology Information. [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Condensation of acetamide in aqueous solutions in the presence of sulfur(IV) dioxide. ResearchGate. [Link]
-
Self-condensation. Wikipedia. [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]
-
Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. PubChem. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Decomposition of acetamide and formamide in pressurized hot water. ResearchGate. [Link]
-
chloroacetamide. Organic Syntheses. [Link]
-
Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study). National Center for Biotechnology Information. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Sci-Hub. [Link]
-
Calculated neutral and ionized acetamide dimer structures. ResearchGate. [Link]
-
The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. ResearchGate. [Link]
-
Problem using Chloroacetyl Chloride. Sciencemadness.org. [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Aldol Condensation. Cole-Parmer. [Link]
-
Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions. National Center for Biotechnology Information. [Link]
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]
-
A Proton-Catalyzed Dimerization of a 2-Amino-1,3-diene which Ultimately Yields a 3-Aminobicyclo[4.2.0]octa-2,4-diene. ResearchGate. [Link]
-
Organic Chemistry: Condensation Reactions. LabXchange. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. [Link]
-
2,5-Diketopiperazine. Wikipedia. [Link]
-
DKP formation mechanism. ResearchGate. [Link]
-
Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
-
Determination of dimerization constants of cis- and trans-configured secondary amides using near-infrared spectrometry. ACS Publications. [Link]
Sources
- 1. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 2-(Methylamino)acetamide in Immunoassays
Introduction: The Specificity Challenge in Small Molecule Immunoassays
In the landscape of drug discovery and clinical diagnostics, immunoassays are indispensable tools for quantifying biological molecules.[1] Their sensitivity and high-throughput nature make them ideal for applications ranging from therapeutic drug monitoring to pharmacokinetic studies. However, the reliability of an immunoassay is fundamentally dependent on the specificity of the antibody-antigen interaction. This is particularly critical when dealing with small molecules, where structurally similar compounds, such as metabolites or process impurities, can be present in the sample matrix.[2]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally evaluate, and mitigate the risks associated with the cross-reactivity of 2-(Methylamino)acetamide. We will delve into the mechanistic underpinnings of cross-reactivity, present a detailed, self-validating experimental protocol, and discuss strategies for ensuring the highest degree of assay specificity.
The Mechanistic Basis of Cross-Reactivity in Immunoassays
The specificity of an immunoassay is dictated by the precise fit between the antibody's binding site (paratope) and the antigen's structural feature (epitope). For small molecules, which are too small to elicit an immune response on their own, they must first be conjugated to a larger carrier protein to become immunogenic haptens. The resulting antibodies will recognize the hapten's unique shape, charge, and hydrophobic profile.
Cross-reactivity arises when a compound shares sufficient structural homology with the target hapten to also fit, albeit often with lower affinity, into the antibody's binding site. In the context of small molecule quantification, the most commonly employed format is the competitive immunoassay .[8][9] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
A cross-reacting molecule interferes by participating in this competition, displacing the labeled analyte and reducing the signal, thereby generating a false-positive result.
Caption: Workflow of a standard competitive immunoassay.
The presence of a cross-reactant disrupts this equilibrium, leading to an inaccurate measurement.
Caption: Mechanism of cross-reactivity interference.
It is a crucial insight that cross-reactivity is not an immutable property of an antibody. Instead, it can be significantly influenced by the assay format and the concentrations of the immunoreactants.[10] Assays that operate at lower antibody and labeled-antigen concentrations tend to exhibit higher specificity, as the binding dynamics become more sensitive to differences in affinity between the target analyte and cross-reactants.[10]
A Comparative Guide to Evaluating Cross-Reactivity
To illustrate the process, we present a hypothetical scenario where an immunoassay has been developed to quantify "Drug-Y," a novel therapeutic agent. 2-(Methylamino)acetamide is a known major metabolite of Drug-Y. The objective is to determine the extent to which the metabolite interferes with the accurate measurement of the parent drug.
Structural Analysis: The First Clue
A simple visual comparison of the chemical structures of Drug-Y and 2-(Methylamino)acetamide reveals shared structural motifs, specifically the N-methylacetamide group. This similarity is the logical basis for suspecting potential cross-reactivity.
(Note: A placeholder structure for "Drug-Y" is used for illustrative purposes.)
Drug-Y Structure: R-CO-NH-CH₂-CO-N(CH₃)-R' 2-(Methylamino)acetamide Structure: H₂N-CO-CH₂-NH(CH₃)
The shared core structure provides a clear rationale for investing in a rigorous experimental evaluation.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to be a self-validating system. By running the target analyte and the potential cross-reactant in parallel, the experiment directly compares their ability to inhibit the assay signal, providing a quantitative measure of cross-reactivity.
Objective: To determine the 50% inhibitory concentration (IC50) for both Drug-Y and 2-(Methylamino)acetamide and to calculate the percentage cross-reactivity.
Materials:
-
High-bind 96-well microtiter plates
-
Drug-Y specific capture antibody (e.g., monoclonal or polyclonal)
-
Drug-Y conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Drug-Y standard
-
2-(Methylamino)acetamide
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Methodology:
-
Plate Coating:
-
Dilute the capture antibody to an optimized concentration (e.g., 1-2 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C. The causality here is to allow for passive adsorption of the antibody to the polystyrene surface.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer to remove any unbound antibody.
-
Add 200 µL/well of Blocking Buffer to block any remaining non-specific binding sites on the plate surface. This step is critical to minimize background signal.
-
Incubate for 1-2 hours at room temperature.
-
-
Preparation of Standard and Inhibitor Curves:
-
Prepare a serial dilution of the Drug-Y standard in Assay Buffer, ranging from a high concentration (e.g., 1000 ng/mL) to zero. This will serve as the standard curve.
-
In parallel, prepare a serial dilution of 2-(Methylamino)acetamide in Assay Buffer across a similar or broader concentration range. This is the inhibitor curve.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the appropriate standard (Drug-Y) or potential cross-reactant (2-(Methylamino)acetamide) dilution to the wells.
-
Immediately add 50 µL of the Drug-Y-HRP conjugate (diluted to a pre-optimized concentration in Assay Buffer) to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the competition for antibody binding sites to occur.
-
-
Detection:
-
Wash the plate five times with Wash Buffer to remove all unbound reagents.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[11] The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the concentration for both Drug-Y and 2-(Methylamino)acetamide.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Drug-Y / IC50 of 2-(Methylamino)acetamide) x 100
-
Data Presentation and Interpretation
The results of this experiment should be summarized in a clear, comparative table. This allows for an objective assessment of the antibody's performance. Below is a table with hypothetical data comparing two different anti-Drug-Y antibodies: a highly specific monoclonal antibody (MAb) and a more broadly reactive polyclonal antibody (PAb).
| Compound | Antibody | IC50 (ng/mL) | % Cross-Reactivity (relative to Drug-Y) |
| Drug-Y | MAb anti-Drug-Y | 10.2 | 100% |
| 2-(Methylamino)acetamide | MAb anti-Drug-Y | 15,300 | 0.07% |
| Metabolite B | MAb anti-Drug-Y | > 50,000 | < 0.02% |
| Drug-Y | PAb anti-Drug-Y | 8.5 | 100% |
| 2-(Methylamino)acetamide | PAb anti-Drug-Y | 425 | 2.0% |
| Metabolite B | PAb anti-Drug-Y | 12,750 | 0.07% |
Interpretation:
-
The Monoclonal Antibody (MAb) demonstrates excellent specificity. With a cross-reactivity of only 0.07%, the interference from 2-(Methylamino)acetamide is negligible at physiologically relevant concentrations. This antibody would be suitable for specific quantification of the parent drug.
-
The Polyclonal Antibody (PAb) shows significantly higher cross-reactivity (2.0%). This means that the presence of the metabolite could lead to a meaningful overestimation of the parent drug concentration. This antibody might be less suitable for specific assays but could potentially be used for broader "drug-plus-metabolite" monitoring if that were the clinical objective.
Conclusion and Recommendations
The potential for cross-reactivity from structurally similar molecules like 2-(Methylamino)acetamide is a significant and ever-present challenge in the development of immunoassays for small molecules. Ignoring this variable can lead to inaccurate data and compromise the integrity of research and clinical outcomes.
This guide demonstrates that a systematic and logical approach is essential. The process begins with a structural analysis to identify potential cross-reactants, followed by rigorous experimental validation using a competitive immunoassay format. The choice of antibody is paramount, with monoclonal antibodies generally offering higher specificity than their polyclonal counterparts.[6] However, as our hypothetical data shows, every antibody must be empirically validated.
Ultimately, for applications demanding the highest level of confidence, especially in regulated environments, immunoassay results should be confirmed by an orthogonal method with high chemical specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12] By integrating the principles and protocols outlined in this guide, researchers can develop robust, specific, and reliable immunoassays, ensuring the accuracy and validity of their data.
References
-
National Center for Biotechnology Information. Immunoassay Methods - Assay Guidance Manual. (2012). Available from: [Link]
-
National Center for Biotechnology Information. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. Available from: [Link]
-
ACS Publications. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays | ACS Omega. Available from: [Link]
-
PubChem. 2-(Methylamino)acetamide hydrochloride. Available from: [Link]
-
MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). Available from: [Link]
-
Ismail, A. A. Interferences in Immunoassay. (2009). Available from: [Link]
-
National Institutes of Health. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Available from: [Link]
-
Quanterix. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Available from: [Link]
-
Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Available from: [Link]
-
Oregon Health & Science University. Interpretive Summary of Cross-Reactivity of Substances. Available from: [Link]
- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
ResearchGate. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Available from: [Link]
-
Creative Diagnostics. Small Molecule Drugs Monitoring. Available from: [Link]
-
SeraCare. Critical Factors in Immunoassay Optimization. Available from: [Link]
Sources
- 1. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(Methylamino)acetamide hydrochloride | 5325-64-4 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. ohsu.edu [ohsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. mdpi.com [mdpi.com]
- 11. seracare.com [seracare.com]
- 12. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
